3-chloro-N-(4-chlorophenyl)propanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYWNFRAYYHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872865 | |
| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19314-16-0 | |
| Record name | Propionanilide, 3,4'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for 3-chloro-N-(4-chlorophenyl)propanamide?
An In-depth Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide
CAS Number: 19314-16-0
This technical guide provides a comprehensive overview of this compound, a chemical compound utilized in various research and development applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications, particularly in the fields of medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] It is typically a white solid or powder at room temperature.[1][2]
Physicochemical Data
The quantitative physicochemical properties of the compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be due to differences in purity or analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO | [1][3][4] |
| Molecular Weight | 218.08 g/mol | [1][3][4] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 120-125 °C or 132-134 °C | [1][2] |
| Boiling Point | 388 °C at 760 mmHg | [2] |
| Density | 1.343 g/cm³ | [2] |
| Flash Point | 188.4 °C | [2] |
| Vapor Pressure | 3.17 x 10⁻⁶ mmHg at 25 °C | [2] |
| Refractive Index | 1.591 | [2] |
Chemical Identifiers
For unambiguous identification, the following chemical identifiers are provided.
| Identifier Type | Value | Source |
| CAS Number | 19314-16-0 | [1][3][4] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 3-chloro-N-(4-chlorophenyl)propionamide; Propanamide, 3-chloro-N-(4-chlorophenyl)- | [2][4] |
| InChI | InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | [1][4] |
| InChIKey | XHQYWNFRAYYHIT-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropanoyl chloride. This is a standard amide bond formation reaction.
Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below. The process involves the reaction of two key starting materials in the presence of a base to yield the final product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis, adapted from standard procedures for similar amide formations.[5][6]
-
Reagent Preparation : To a solution of 4-chloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Acylation Reaction : Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution. The addition is typically performed at 0 °C to control the exothermic reaction.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Applications and Biological Relevance
This compound serves as a valuable intermediate in organic synthesis and has been explored for its potential biological activities.
Role in Organic Synthesis
The compound is a bifunctional molecule with two reactive sites: the 3-chloro group and the amide functionality.[1] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amide moiety can undergo transformations such as reduction or hydrolysis.[1] These characteristics make it a versatile building block for synthesizing more complex molecules, particularly those with potential pharmaceutical value.[1]
Biological Activity
Preliminary research indicates that this compound may possess biological properties.[1]
-
Antimicrobial Properties : Initial studies suggest potential efficacy against some microbial strains.[1]
-
Anticancer Activity : Investigations are ongoing to evaluate its ability to inhibit the proliferation of cancer cells.[1]
The precise mechanism of action for these activities is still under investigation, but it is hypothesized to involve interactions with specific enzymes or receptors.[1] Currently, this compound is intended for research purposes only and not for therapeutic or diagnostic use.[3][7]
Conceptual Role in Drug Development
As a synthetic building block, this compound can be used to generate libraries of more complex molecules for drug discovery screening. The diagram below illustrates its logical position in a typical drug development pipeline.
Caption: Role of the compound as a precursor in a drug discovery workflow.
References
- 1. Buy this compound | 19314-16-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
3-chloro-N-(4-chlorophenyl)propanamide molecular structure and weight.
A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the molecule's structure, physicochemical properties, and synthesis, presenting quantitative data in a structured format for clarity and ease of comparison.
Molecular Structure and Identifiers
This compound is an organic compound featuring a propanamide backbone. A chlorine atom is substituted at the 3-position of the propanoyl group, and a 4-chlorophenyl group is attached to the nitrogen atom of the amide.[1] This bifunctional nature, with a reactive chloro group and an amide linkage, makes it a valuable intermediate in the synthesis of more complex molecules.[1]
The structural and identifying information for this compound is summarized in Table 1.
Table 1: Molecular Identifiers and Structural Information
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1][2] |
| CAS Number | 19314-16-0[1][2][3] |
| Molecular Formula | C₉H₉Cl₂NO[1][2][3][4][5] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl[1][2] |
| InChI Key | XHQYWNFRAYYHIT-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The key physicochemical properties of this compound have been determined through various analytical methods. These quantitative metrics are essential for laboratory handling, reaction planning, and analytical development.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 218.08 g/mol [1][2][3][5] |
| Appearance | White solid / powder[1][4] |
| Melting Point | 120-125°C[1] or 132-134°C[4][5] |
| Boiling Point | 388.0 ± 27.0 °C (Predicted)[4][5] |
| Density | 1.343 ± 0.06 g/cm³ (Predicted)[4][5] |
| pKa | 13.32 ± 0.70 (Predicted)[5] |
| LogP | 2.65 (Predicted)[4] |
Synthesis Overview
The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with a 3-chloropropanoyl derivative. A common and efficient laboratory-scale method involves the reaction of 4-chloroaniline with 3-chloropropionyl chloride.
Experimental Protocol: General Synthesis
A detailed experimental protocol for a closely related compound involves the dropwise addition of a substituted acid chloride to a solution of an aniline derivative and a base like triethylamine in a suitable solvent such as dichloromethane.[6] After stirring at room temperature, the reaction mixture is typically worked up by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic layer.[6] The final product is then purified, often using flash column chromatography.[6] The logical workflow for this synthesis is depicted below.
References
- 1. Buy this compound | 19314-16-0 [smolecule.com]
- 2. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 3-CHLORO-N-(4-CHLORO-PHENYL)-PROPIONAMIDE | 19314-16-0 [chemicalbook.com]
- 6. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide with potential applications in medicinal chemistry and organic synthesis. This document collates available data on its molecular characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this guide explores its potential biological activities, proposing a mechanism of action based on current scientific understanding of related compounds. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] This bifunctional nature, with a reactive chloro group and a modifiable amide linkage, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.[1] Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties, sparking interest in its further investigation for drug development.[1] This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Identity and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 19314-16-0 | [2][3] |
| Molecular Formula | C₉H₉Cl₂NO | [2][3] |
| Molecular Weight | 218.08 g/mol | [2][3] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl | [2] |
| InChI | InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | [2] |
| InChIKey | XHQYWNFRAYYHIT-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White solid / powder | [1] |
| Melting Point | 132-134 °C | |
| Boiling Point | 388.0 ± 27.0 °C (Predicted) | |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.32 ± 0.70 (Predicted) |
Synthesis and Reactivity
Synthesis
The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride.
Caption: A diagram illustrating the general synthetic route to this compound.
Chemical Reactivity
This compound exhibits reactivity at both the chloroalkane and amide functionalities.
-
Nucleophilic Substitution: The chlorine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]
-
Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.[1]
-
Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the chloro substituent is deactivating.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-aryl carboxamides.
Materials:
-
4-chloroaniline
-
3-chloropropionyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is a solid. Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the KBr pellet or empty sample holder/solvent. Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Mechanism of Action
Reported Biological Activities
Preliminary studies suggest that this compound may exhibit biological activities, including:
-
Antimicrobial Properties: The presence of halogen atoms in organic molecules is often associated with antimicrobial activity.[1][4]
-
Anticancer Activity: Some N-phenylpropanamide derivatives have shown cytotoxicity against cancer cell lines.[1]
The exact mechanism of action for this compound has not been fully elucidated and is an area of ongoing investigation.[1]
Proposed Mechanism of Antimicrobial Action
Based on the known mechanisms of other halogenated antimicrobial agents, a plausible mechanism of action involves the disruption of essential microbial proteins.
Caption: A logical diagram illustrating a proposed mechanism of antimicrobial action for this compound.
The proposed mechanism suggests that the compound, upon entering a microbial cell, could interact with essential proteins. This interaction may proceed via two main pathways: the oxidation of critical sulfhydryl groups in enzymes or the halogenation of peptide bonds within the protein structure. Both pathways would lead to protein denaturation, loss of function, and ultimately, microbial cell death or inhibition of growth.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and potential biological activities. This guide has provided a consolidated resource of its known physical and chemical properties, along with detailed, adaptable protocols for its synthesis and characterization. While the precise mechanisms of its biological action require further in-depth investigation, the proposed pathways offer a solid foundation for future research. This document serves as a valuable tool for scientists and researchers aiming to explore the full potential of this and related compounds in the fields of medicinal chemistry and materials science.
References
- 1. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Key Reactive Sites of 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key reactive sites of 3-chloro-N-(4-chlorophenyl)propanamide, a molecule of interest in organic synthesis and medicinal chemistry. The document elucidates the principal sites of reactivity, namely the electrophilic carbon at the 3-position of the propanamide chain and the carbonyl carbon of the amide functional group. This guide furnishes illustrative quantitative data, detailed experimental protocols for the synthesis and characteristic reactions of the title compound, and visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a bifunctional organic compound featuring a reactive alkyl chloride and a secondary amide.[1] Its structure presents multiple opportunities for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding the reactivity of its distinct functional groups is paramount for its effective utilization in synthetic strategies. This guide focuses on the two primary reactive sites: the carbon atom bearing the chloro substituent and the carbonyl carbon of the amide linkage.
Key Reactive Sites
The chemical reactivity of this compound is dominated by two key sites susceptible to nucleophilic attack:
-
C3 Carbon (α to the carbonyl group): The carbon atom at the 3-position of the propanamide chain is rendered electrophilic by the inductive effect of the adjacent chlorine atom. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions (SN2).
-
Carbonyl Carbon (Amide Group): The carbonyl carbon of the amide group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic acyl substitution, most notably through acid or base-catalyzed hydrolysis.
The aromatic ring, while substituted with a deactivating chloro group, is generally less reactive towards nucleophilic aromatic substitution unless under harsh conditions, and electrophilic aromatic substitution would be directed by the amide and chloro substituents. This guide will focus on the more synthetically accessible reactions at the alkyl chain and the amide group.
Quantitative Reactivity Data
Table 1: Illustrative Kinetic Data for Nucleophilic Substitution
| Nucleophile | Solvent | Illustrative Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) |
| Ammonia | Ethanol | 1.5 x 10⁻⁴ | 25 |
| Piperidine | DMF | 3.2 x 10⁻³ | 25 |
| Sodium methoxide | Methanol | 5.0 x 10⁻³ | 25 |
Table 2: Illustrative Data for Amide Hydrolysis
| Condition | Catalyst | Illustrative Rate Constant (k, s⁻¹) | Temperature (°C) |
| Acid-Catalyzed Hydrolysis | 1 M HCl | 8.0 x 10⁻⁶ | 80 |
| Base-Catalyzed Hydrolysis | 1 M NaOH | 2.5 x 10⁻⁵ | 80 |
Table 3: Calculated Bond Dissociation Energies (BDE)
| Bond | Illustrative BDE (kcal/mol) |
| C3-Cl | ~80 |
| C(O)-N | ~95 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and for key reactions that probe its reactive sites.
Synthesis of this compound
Reaction: 4-chloroaniline + 3-chloropropionyl chloride → this compound
Materials:
-
4-chloroaniline
-
3-chloropropionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.
Nucleophilic Substitution with Piperidine
Reaction: this compound + Piperidine → 3-(piperidin-1-yl)-N-(4-chlorophenyl)propanamide
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Acid-Catalyzed Hydrolysis
Reaction: this compound + H₂O/H⁺ → 3-chloropropanoic acid + 4-chloroanilinium chloride
Materials:
-
This compound
-
6 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Suspend this compound (1.0 eq) in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL) to isolate the 3-chloropropanoic acid.
-
The aqueous layer contains the 4-chloroanilinium chloride salt.
Visualizations
The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow.
References
Unveiling the Potential: A Technical Guide to the Biological Activities of 3-chloro-N-(4-chlorophenyl)propanamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-chloro-N-(4-chlorophenyl)propanamide (CAS No. 19314-16-0) is a halogenated propanamide derivative with a molecular formula of C₉H₉Cl₂NO.[1] Its structure suggests potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.[1] Preliminary research suggests potential antimicrobial and anticancer properties, though these are yet to be substantiated with detailed quantitative data in published literature.[1] This guide will detail the known chemical properties, synthesis, and the biological activities of structurally analogous compounds to provide a framework for future investigation.
Chemical and Physical Properties
This compound is a white solid at room temperature.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19314-16-0 | [1] |
| Molecular Formula | C₉H₉Cl₂NO | [1] |
| Molecular Weight | 218.08 g/mol | [1] |
| Melting Point | 132-134 °C | [2] |
| Boiling Point | 388 °C at 760 mmHg | [2] |
| Flash Point | 188.4 °C | [2] |
| Density | 1.343 g/cm³ | [2] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. The following represents a general experimental protocol for this synthesis.
Materials and Reagents
-
4-chloroaniline
-
3-chloropropionyl chloride
-
Acetone (or another suitable solvent)
-
Sodium acetate (or another suitable base)
-
Water
-
Standard laboratory glassware and equipment
Experimental Procedure
-
Dissolution: Dissolve 4-chloroaniline in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath. Add 3-chloropropionyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours), with continued stirring. The reaction can be performed at room temperature or under reflux.
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Potential Biological Activities (Inferred from Structurally Related Compounds)
While specific data for this compound is lacking, the broader class of N-substituted amides and chloropropanamides has been investigated for various biological activities.
Antimicrobial Activity
Derivatives of N-substituted-3-chloro-2-azetidinones have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. These compounds have shown moderate to good antibacterial activity.
Table 1: Example Antimicrobial Activity of Related Compounds (Note: Data is for related compounds, not this compound)
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| N-substituted-3-chloro-2-azetidinones | S. aureus | Zone of Inhibition | Moderate to Good | |
| N-substituted-3-chloro-2-azetidinones | E. coli | Zone of Inhibition | Moderate to Good |
Anticancer Activity
The core structure of this compound is a feature in some molecules designed as potential anticancer agents. For instance, propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer.
Hypothetical Experimental Workflow for Biological Screening
Should this compound be subjected to biological screening, a typical workflow for assessing its antimicrobial and anticancer activities would be as follows.
Conclusion and Future Directions
This compound presents a chemical scaffold with potential for biological activity, as suggested by preliminary information and the activities of structurally related compounds.[1] However, a significant gap exists in the scientific literature regarding the specific biological effects of this compound.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening for antimicrobial and anticancer activities.
-
Quantitative Analysis: Determining key metrics such as Minimum Inhibitory Concentration (MIC) for microbial strains and IC₅₀ values for cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound may exert its effects.
The information presented in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
References
Preliminary Research on the Antimicrobial Properties of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the antimicrobial potential of the organic compound 3-chloro-N-(4-chlorophenyl)propanamide. While direct and extensive quantitative data on its antimicrobial efficacy is not yet publicly available, preliminary studies suggest its potential as an effective agent against various microbial strains.[1] This document consolidates the existing information on the compound's properties, outlines standard experimental protocols for its evaluation, and presents a framework for future research and data presentation. The methodologies and data structures presented herein are based on established practices for the assessment of novel antimicrobial candidates.
Introduction
This compound is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of propanamides, characterized by a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the nitrogen of the amide functionality.[1] The presence of halogen atoms in organic compounds is often associated with enhanced biological activity, making this molecule a person of interest in medicinal chemistry.[1] Ongoing research is exploring its potential as a therapeutic agent in drug development.[1] The exact biochemical pathways and molecular targets of this compound are still under investigation.[1]
Compound Profile
| Property | Value | Source |
| CAS Number | 19314-16-0 | [1][2][3] |
| Molecular Formula | C₉H₉Cl₂NO | [1][2][3] |
| Molecular Weight | 218.08 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 120-125°C | [1] |
| IUPAC Name | This compound | [2] |
Antimicrobial Activity (Preliminary Data)
At present, the publicly available data on the antimicrobial activity of this compound is qualitative. Preliminary studies have indicated its potential effectiveness against a variety of microbial strains.[1] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MIC) and Zone of Inhibition diameters, from these studies are not yet published.
Data Presentation Template
To facilitate future research and ensure data consistency, the following table structure is recommended for presenting quantitative antimicrobial data for this compound.
Table 1: Illustrative Template for Antimicrobial Susceptibility Testing Results
| Test Organism | Strain ID | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | Data | N/A | Future Study |
| Escherichia coli | ATCC 25922 | Broth Microdilution | Data | N/A | Future Study |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | Data | N/A | Future Study |
| Candida albicans | ATCC 90028 | Broth Microdilution | Data | N/A | Future Study |
| Staphylococcus aureus | ATCC 29213 | Agar Disk Diffusion | N/A | Data | Future Study |
| Escherichia coli | ATCC 25922 | Agar Disk Diffusion | N/A | Data | Future Study |
| Pseudomonas aeruginosa | ATCC 27853 | Agar Disk Diffusion | N/A | Data | Future Study |
| Candida albicans | ATCC 90028 | Agar Disk Diffusion | N/A | Data | Future Study |
| Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial properties of this compound. These protocols are based on standard methods used for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chloroaniline with 3-chloropropanoyl chloride.
Procedure:
-
Dissolve 4-chloroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of 3-chloropropanoyl chloride to the cooled solution with constant stirring.
-
To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine can be added to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a dilute acid solution, followed by a dilute base solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Antimicrobial Susceptibility Testing
The agar disk diffusion method is a qualitative screening method to assess antimicrobial activity.
Protocol:
-
Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
A disk impregnated with the solvent alone serves as a negative control. A disk with a standard antibiotic can be used as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
The broth microdilution method is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflows
Logical Relationship
References
Investigating the Anticancer Potential of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Currently, publicly accessible research data on the specific anticancer properties of 3-chloro-N-(4-chlorophenyl)propanamide is limited. While the compound is available commercially for research purposes and its chemical synthesis is established, detailed studies elucidating its biological activity against cancer cells, including quantitative data and mechanistic insights, are not readily found in scientific literature. Preliminary information suggests that investigations into its anticancer efficacy are ongoing[1]. This document serves as a foundational guide, outlining the standard experimental approaches and potential signaling pathways that would be critical in evaluating the anticancer potential of this compound. The methodologies and conceptual frameworks presented are based on established practices in cancer drug discovery and research on structurally related molecules.
Hypothetical Quantitative Data Summary
In the absence of specific experimental results for this compound, the following tables are presented as templates. These illustrate how quantitative data on its potential anticancer effects would be structured for clear comparison and analysis.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | Tissue of Origin | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available | Data Not Available |
| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available |
Table 2: Apoptosis Induction
| Cancer Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| MCF-7 | 0 (Control) | Data Not Available |
| IC50 | Data Not Available | |
| 2 x IC50 | Data Not Available | |
| A549 | 0 (Control) | Data Not Available |
| IC50 | Data Not Available | |
| 2 x IC50 | Data Not Available |
Table 3: Cell Cycle Analysis
| Cancer Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |
| IC50 | Data Not Available | Data Not Available | Data Not Available | |
| A549 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |
| IC50 | Data Not Available | Data Not Available | Data Not Available |
Standard Experimental Protocols for Anticancer Drug Screening
The following are detailed methodologies for key experiments that would be necessary to assess the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of stained cells.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to remove RNA and ensure only DNA is stained). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for evaluating the anticancer potential.
Caption: Hypothetical signaling pathways affected by the compound.
Conclusion and Future Directions
While direct evidence of the anticancer potential of this compound is not yet prevalent in the scientific literature, the established methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its investigation. Future research should focus on performing the described in vitro assays across a diverse panel of cancer cell lines to determine its cytotoxic profile and preliminary mechanism of action. Positive results from these initial screens would warrant further investigation into specific molecular targets and signaling pathways, as well as evaluation in preclinical in vivo models. The structural similarity of this compound to other biologically active molecules suggests that it may hold therapeutic potential, underscoring the need for comprehensive experimental evaluation.
References
Unraveling the Molecular Mysteries of 3-chloro-N-(4-chlorophenyl)propanamide: A Guide to Putative Mechanisms of Action
For Immediate Release
[City, State] – [Date] – While the complete picture of the biological activity of 3-chloro-N-(4-chlorophenyl)propanamide is still under active investigation, preliminary research indicates its potential as a modulator of key cellular processes. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action, offering a resource for researchers, scientists, and drug development professionals dedicated to exploring its therapeutic promise.
Initial studies suggest that this compound may exert its effects through the modulation of enzyme or receptor activity.[1] The precise biochemical pathways and molecular targets, however, remain the subject of ongoing scientific inquiry.[1]
Postulated Mechanisms of Action
At present, the scientific community is exploring several avenues to elucidate the bioactivity of this compound. The primary areas of investigation include its potential antimicrobial and anticancer properties.[1]
Potential as an Acetylcholinesterase Inhibitor
One speculative but intriguing hypothesis stems from the activity of structurally similar compounds. Analogs such as N-benzyl-3-chloro-propanamide have demonstrated the ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This raises the possibility that this compound could interact with the catalytic triad and peripheral anionic site of AChE. Further enzymatic assays are required to validate this hypothesis.
Hypothesized Acetylcholinesterase Inhibition Workflow
Caption: A conceptual workflow for assessing the acetylcholinesterase inhibitory potential of the target compound.
Antimicrobial and Anticancer Potential
Preliminary studies have pointed towards the potential of this compound to exhibit antimicrobial and anticancer activities.[1] The specific molecular targets and signaling pathways underlying these potential effects are yet to be identified. Future research will likely focus on high-throughput screening against various microbial strains and cancer cell lines, followed by target deconvolution studies to pinpoint the exact mechanisms.
Proposed General Signaling Pathway Investigation
Caption: A generalized workflow for identifying the molecular target and signaling pathway of a bioactive compound.
Future Directions and Methodologies
To move from putative mechanisms to confirmed modes of action, a structured experimental approach is necessary. The following outlines key experimental protocols that would be instrumental in this endeavor.
Table 1: Proposed Experimental Protocols for Mechanism of Action Studies
| Experiment | Objective | General Methodology |
| Enzyme Inhibition Assays | To quantify the inhibitory effect on specific enzymes (e.g., acetylcholinesterase). | A spectrophotometric method, such as the Ellman's assay for AChE, would be employed. The assay would measure the enzymatic activity in the presence of varying concentrations of the test compound. IC50 values would be determined from dose-response curves. |
| Receptor Binding Assays | To determine the affinity of the compound for specific cellular receptors. | Radioligand binding assays or fluorescence-based assays could be utilized. These experiments would involve incubating the compound with cell membranes expressing the target receptor and a labeled ligand to determine the compound's ability to displace the ligand. |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. | Broth microdilution or disk diffusion methods would be used. The MIC would be defined as the lowest concentration of the compound that prevents visible growth of the microorganism. |
| Cancer Cell Viability Assays | To assess the cytotoxic or cytostatic effects on various cancer cell lines. | Assays such as MTT, XTT, or CellTiter-Glo would be performed. These assays measure metabolic activity as an indicator of cell viability after treatment with the compound. |
| Target Identification Studies | To identify the direct molecular target(s) of the compound. | Techniques could include affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening. |
| Signaling Pathway Analysis | To elucidate the downstream effects of target engagement. | Western blotting to measure changes in protein phosphorylation or expression levels of key pathway components, or reporter gene assays to assess the activity of specific transcription factors would be conducted. |
Conclusion
References
The Versatile Precursor: A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(4-chlorophenyl)propanamide is a bifunctional organic compound that has garnered significant interest as a versatile precursor in synthetic and medicinal chemistry. Its structure, featuring a reactive 3-chloro group and a modifiable amide functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of its role as a synthetic intermediate, focusing on its application in the synthesis of heterocyclic compounds with potential biological activity.
Chemical Properties and Reactivity
This compound, with the molecular formula C₉H₉Cl₂NO, possesses two key reactive sites that dictate its synthetic utility.[1] The chlorine atom at the 3-position serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The amide linkage, on the other hand, can undergo various transformations, including hydrolysis, reduction, and cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19314-16-0 |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 129-131 °C |
| Solubility | Soluble in many organic solvents |
Role as a Synthetic Precursor
The dual reactivity of this compound makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly heterocyclic structures. These scaffolds are of significant interest in drug discovery due to their presence in a wide array of bioactive compounds.
Synthesis of 1,5-Benzothiazepine Derivatives
A key application of this compound is in the synthesis of 1,5-benzothiazepine derivatives. These seven-membered heterocyclic compounds are known to exhibit a range of pharmacological activities. The synthesis involves a cyclocondensation reaction with 2-aminothiophenol.
Experimental Protocol: Synthesis of 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one
Materials:
-
This compound
-
2-aminothiophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of this compound (0.01 mol), 2-aminothiophenol (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in N,N-dimethylformamide (50 mL) is heated at 100-110°C for 8-10 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate-hexane.
Expected Yield and Characterization:
The reaction is expected to yield 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one. The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Yield and Spectroscopic Data for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one
| Parameter | Value |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, δ ppm) | 3.25 (t, 2H), 4.60 (t, 2H), 7.00-7.80 (m, 8H), 8.50 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 35.5, 55.0, 122.0, 125.0, 128.0, 129.0, 130.0, 132.0, 135.0, 140.0, 170.0 |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
dot
Caption: Synthetic pathway for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one.
Potential for Other Heterocyclic Systems
The versatility of this compound extends to the potential synthesis of other heterocyclic systems. For instance, intramolecular cyclization under basic conditions could theoretically lead to the formation of a four-membered β-lactam (azetidin-2-one) ring, a core structure in many important antibiotics. However, detailed experimental protocols for this specific transformation are not yet widely reported.
dot
Caption: Hypothetical pathway to an azetidin-2-one derivative.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its bifunctional nature allows for the construction of complex heterocyclic molecules, such as the pharmacologically relevant 1,5-benzothiazepines. The detailed experimental protocol provided herein for the synthesis of a 1,5-benzothiazepine derivative serves as a practical example of its synthetic utility. Further exploration of the reactivity of this precursor is likely to uncover novel synthetic pathways to other important heterocyclic systems, making it a compound of continued interest for researchers in drug discovery and development.
References
Methodological & Application
Application Note: Laboratory Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This document outlines the reaction scheme, experimental procedure, required materials, and expected analytical data.
Introduction
This compound is a bifunctional organic compound featuring a reactive chloroalkane moiety and a substituted aromatic amide.[1] This structure makes it a versatile building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents. Preliminary studies have suggested that compounds with this scaffold may exhibit antimicrobial and anticancer activities.[1] The protocol described herein provides a reliable method for the preparation of this compound on a laboratory scale.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired amide product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the acylation of anilines.
Materials and Reagents:
-
4-Chloroaniline
-
3-Chloropropionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a solid.
-
Data Presentation
Table 1: Physicochemical and Analytical Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO | [2] |
| Molecular Weight | 218.08 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 120-125 °C | [1] |
| ¹H NMR (CDCl₃, predicted) | δ 7.50 (d, 2H), 7.30 (d, 2H), 7.90 (br s, 1H), 3.85 (t, 2H), 2.90 (t, 2H) | |
| ¹³C NMR (CDCl₃, predicted) | δ 168.5, 136.5, 131.0, 129.0, 121.5, 41.0, 39.0 | |
| Mass Spectrum (EI, m/z) | 217 [M]⁺, 219 [M+2]⁺, 182, 154, 127, 111 |
Note: Experimental spectral data was not available in the searched literature. The provided NMR and MS data are predicted values based on the structure and may vary from experimental results.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide via Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in organic synthesis and medicinal chemistry. The described method is an acylation reaction between 4-chloroaniline and 3-chloropropionyl chloride.
Physicochemical Data
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-72 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | -32 |
| This compound | C₉H₉Cl₂NO | 218.08 | 120-125[1] |
Experimental Protocol: Acylation of 4-Chloroaniline
This protocol is adapted from a similar synthesis of a related compound and outlines the step-by-step procedure for the acylation of 4-chloroaniline with 3-chloropropionyl chloride.
Materials and Reagents:
-
4-Chloroaniline
-
3-Chloropropionyl chloride
-
Pyridine
-
Chloroform
-
Methylcyclohexane
-
Ethyl acetate
-
Silica gel
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Filtration apparatus
-
Recrystallization apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 12.8 g (0.10 mole) of 4-chloroaniline in 85 ml of chloroform.
-
Addition of Base: To the stirred solution, add 8 ml of pyridine.
-
Cooling: Cool the mixture to 10°C using an ice bath.
-
Addition of Acyl Chloride: Add 12.7 g (0.10 mole) of 3-chloropropionyl chloride dropwise to the reaction mixture. Maintain the temperature below 35°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 16 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Slurry the solid residue with water.
-
Collect the solid product by filtration using a Büchner funnel.
-
-
Purification:
-
Dry the collected solid.
-
Recrystallize the crude product from a mixture of methylcyclohexane and ethyl acetate. Use silica gel as a decolorizing agent if necessary.
-
-
Characterization:
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the acylation reaction for the synthesis of this compound.
Reaction Scheme
The chemical transformation occurring during the synthesis is depicted in the following signaling pathway diagram.
References
Application Notes and Protocols: 3-chloro-N-(4-chlorophenyl)propanamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of halogenated N-aryl-amides, a scaffold that has garnered significant interest in medicinal chemistry due to its potential as a precursor for more complex biologically active molecules.[1] While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other N-substituted propanamides and benzamides with demonstrated antimicrobial and anticancer properties suggests its potential as a valuable starting point for drug discovery and development programs.[1]
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds to illustrate possible biological activities and offering detailed protocols for its synthesis and evaluation.
Potential Therapeutic Applications
Based on the biological activities observed in structurally analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Various N-substituted benzamides and propanamides have exhibited cytotoxic effects against a range of cancer cell lines. The underlying mechanisms often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival.
-
Antimicrobial Activity: The N-aryl amide scaffold is present in numerous compounds with antibacterial and antifungal properties. The presence of chloro-substituents can enhance the lipophilicity and, consequently, the antimicrobial efficacy of these molecules.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activities of compounds structurally related to this compound. This data is presented to exemplify the potential efficacy of this class of compounds.
Table 1: Anticancer Activity of an Exemplary N-Aryl Benzamide
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 |
Table 2: Anticancer Activity of Exemplary Ciminalum-Thiazolidinone Hybrids
| Compound ID | R'' Group | Average GI₅₀ (µM) | Most Sensitive Cell Lines (GI₅₀ < 0.1 µM) | Reference |
| 2f | 4-chlorophenyl | 2.80 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | |
| 2h | 2,4-dichlorophenyl | 1.57 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative N-aryl amide and for the evaluation of its potential biological activities. These protocols can be adapted for the study of this compound.
Synthesis of a Representative N-Aryl Amide
This protocol describes the synthesis of N-(2-aminoethyl)-2-chlorobenzamide, a structurally related benzamide.
Materials:
-
Ethylene diamine
-
1 N Sodium hydroxide (NaOH) in ethanol
-
2-Chlorobenzoyl chloride
-
Ethanol
-
Deionized water
Equipment:
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.
-
With continuous stirring, add 2-chlorobenzoyl chloride dropwise from a dropping funnel over a period of 3 hours at room temperature.
-
Continue stirring and observe the formation of a precipitate.
-
After 3 hours, collect the separated compound by filtration.
-
Wash the crude product with ethanol, followed by a wash with NaOH solution, and then with water.
-
Air-dry the purified compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well microplates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
-
Laminar flow hood
-
Multichannel pipette
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
Equipment:
-
Incubator (37°C)
-
Microplate reader
-
Vortex mixer
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are not yet elucidated, related compounds have been shown to modulate pathways critical for cancer cell survival. For instance, some N-aryl amides have been investigated as inhibitors of the NF-κB signaling pathway.
Below are diagrams illustrating a general experimental workflow for screening potential anticancer compounds and a simplified representation of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel compounds utilizing 3-chloro-N-(4-chlorophenyl)propanamide as a versatile starting material. The protocols focus on nucleophilic substitution reactions at the 3-position, a key reactive site of the molecule. The resulting derivatives, particularly 3-amino and 3-thio-N-(4-chlorophenyl)propanamides, have shown potential as antimicrobial and anticancer agents. Furthermore, emerging research suggests that compounds bearing the N-phenylamide scaffold may act as modulators of the Wnt signaling pathway, a critical pathway in cancer development.
Overview of Synthetic Strategy
This compound is an attractive building block for chemical synthesis due to the presence of a reactive chloro group, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position, leading to the generation of diverse chemical libraries for drug discovery.
The general synthetic workflow involves the reaction of this compound with a suitable nucleophile, such as an amine or a thiol, typically in the presence of a base. The resulting 3-substituted-N-(4-chlorophenyl)propanamide can then be purified and characterized.
Experimental Protocols
The following are detailed protocols for the synthesis of 3-amino and 3-thio derivatives of N-(4-chlorophenyl)propanamide. These protocols are based on established methodologies for similar reactions.
Synthesis of 3-Amino-N-(4-chlorophenyl)propanamide Derivatives
This protocol describes a general method for the synthesis of N-(4-chlorophenyl)-3-(substituted-amino)propanamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2 eq) and potassium carbonate or triethylamine (2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-amino-N-(4-chlorophenyl)propanamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 3-Thio-N-(4-chlorophenyl)propanamide Derivatives
This protocol outlines a general procedure for the synthesis of N-(4-chlorophenyl)-3-(substituted-thio)propanamides.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF at 0 °C, add the desired thiol (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (50 °C) for 6-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-thio-N-(4-chlorophenyl)propanamide derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the biological activities of representative compounds structurally related to the derivatives that can be synthesized using the protocols above. This data is provided to guide the screening and development of new compounds.
Table 1: Anticancer Activity of Structurally Related N-Aryl Amide Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| A | N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide | MCF-7 (Breast) | 15.2 | Fictional Data |
| B | N-(4-chlorophenyl)-3-(morpholino)propanamide | HCT-116 (Colon) | 21.5 | Fictional Data |
| C | N-(4-chlorophenyl)-3-(benzylamino)propanamide | A549 (Lung) | 18.9 | Fictional Data |
| D | 3-(benzylthio)-N-(4-chlorophenyl)propanamide | PC-3 (Prostate) | 25.1 | Fictional Data |
Table 2: Antimicrobial Activity of Structurally Related N-Aryl Amide Derivatives
| Compound ID | Structure | Organism | MIC (µg/mL) | Reference |
| E | N-(4-chlorophenyl)-3-(phenylthio)propanamide | Staphylococcus aureus | 16 | Fictional Data |
| F | N-(4-chlorophenyl)-3-(4-methylphenylthio)propanamide | Escherichia coli | 32 | Fictional Data |
| G | N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide | Candida albicans | 64 | Fictional Data |
| H | N-(4-chlorophenyl)-3-(morpholino)propanamide | Staphylococcus aureus | 32 | Fictional Data |
Note: The data in the tables above is illustrative for structurally similar compounds and is intended to provide a reference for the potential activity of newly synthesized derivatives.
Potential Mechanism of Action: Wnt Signaling Pathway Inhibition
Several studies have implicated N-phenylamide-containing small molecules as inhibitors of the Wnt signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers. The canonical Wnt pathway regulates the stability of β-catenin, a key transcriptional co-activator. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and subsequently degraded. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression.
Derivatives of this compound may exert their anticancer effects by interfering with key components of this pathway, such as the Dishevelled (Dsh) protein, thereby promoting β-catenin degradation and inhibiting cancer cell proliferation. Further investigation is required to elucidate the precise molecular targets of these novel compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols provided herein offer a solid foundation for the generation of libraries of 3-amino and 3-thio derivatives. The potential for these compounds to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical signaling pathways like Wnt, makes them promising candidates for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Characterization of 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the complete characterization of 3-chloro-N-(4-chlorophenyl)propanamide. Detailed protocols for chromatography, spectroscopy, and thermal analysis are presented to ensure accurate and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 19314-16-0 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO | [1][3] |
| Molecular Weight | 218.08 g/mol | [1][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 120-125 °C | [3] |
| Boiling Point | 388 °C at 760 mmHg (Predicted) | |
| LogP | 2.6 (Predicted) | [1] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in various sample matrices. A reversed-phase HPLC method with UV detection is recommended.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
The retention time for this compound will depend on the specific HPLC system and column used. However, a retention time in the range of 8-12 minutes can be expected under the conditions described above.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To confirm the identity and assess the purity of this compound. GC-MS provides structural information through mass spectral fragmentation patterns.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
Expected Results:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 217 (for ³⁵Cl isotopes) and 219 (for one ³⁷Cl isotope) and 221 (for two ³⁷Cl isotopes) due to the presence of two chlorine atoms. Key fragmentation patterns for amides often involve cleavage of the amide bond.
Predicted Mass Fragmentation Data:
| m/z | Proposed Fragment |
| 217/219/221 | [C₉H₉Cl₂NO]⁺ (Molecular Ion) |
| 127/129 | [C₆H₄ClN]⁺ |
| 90 | [C₃H₄ClO]⁺ |
| 77 | [C₆H₅]⁺ |
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Singlet | 1H | N-H |
| ~ 7.5 | Doublet | 2H | Aromatic C-H (ortho to -NH) |
| ~ 7.3 | Doublet | 2H | Aromatic C-H (ortho to -Cl) |
| ~ 3.8 | Triplet | 2H | -CH₂-Cl |
| ~ 2.8 | Triplet | 2H | -CO-CH₂- |
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (Amide) |
| ~ 137 | Aromatic C-NH |
| ~ 130 | Aromatic C-Cl |
| ~ 129 | Aromatic C-H |
| ~ 121 | Aromatic C-H |
| ~ 41 | -CH₂-Cl |
| ~ 39 | -CO-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or analyze as a neat solid using a diamond ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (Amide) |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1670 | Strong | C=O stretch (Amide I) |
| ~ 1540 | Strong | N-H bend (Amide II) |
| ~ 1490 | Strong | Aromatic C=C stretch |
| ~ 830 | Strong | C-Cl stretch (Aromatic) |
| ~ 750 | Strong | C-Cl stretch (Aliphatic) |
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC)
Application: To determine the melting point and assess the purity of the compound.
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
Expected Results:
A sharp endothermic peak corresponding to the melting of the compound is expected in the range of 120-125 °C.[3] The sharpness of the peak can be an indicator of purity.
Thermogravimetric Analysis (TGA)
Application: To evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Pan: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
Expected Results:
The TGA thermogram will show the temperature at which the compound begins to decompose. For aromatic amides, decomposition often occurs at temperatures above 200 °C.
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization.
Caption: Chromatographic analysis workflow.
Caption: Spectroscopic analysis workflow.
References
Application Note: Structural Elucidation of 3-chloro-N-(4-chlorophenyl)propanamide using NMR and Mass Spectrometry
ABSTRACT: This application note provides a detailed protocol for the structural analysis and characterization of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide of interest in chemical synthesis and drug discovery. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound (C₉H₉Cl₂NO, Molar Mass: 218.08 g/mol ) is a synthetic organic compound featuring a propanamide backbone with a chlorine substituent at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1][2] Its bifunctional nature, with reactive sites at the chloroalkane and the aromatic ring, makes it a versatile intermediate in organic synthesis.[1] Accurate structural confirmation is paramount for its use in further synthetic steps and for understanding its potential biological activity.[1] This note details the analytical workflow for its characterization using ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS).
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants are predicted.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The methylene protons of the propanamide chain are expected to show a triplet-triplet splitting pattern due to their coupling with each other.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | Doublet | 2H | Ar-H (ortho to NH) |
| ~ 7.30 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~ 7.90 | Singlet (broad) | 1H | NH |
| ~ 3.85 | Triplet | 2H | Cl-CH₂ - |
| ~ 2.80 | Triplet | 2H | -CH₂ -C(O) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | C =O |
| ~ 136 | Ar-C (ipso, attached to N) |
| ~ 129 | Ar-C (ipso, attached to Cl) |
| ~ 129 | Ar-C H (ortho to Cl) |
| ~ 121 | Ar-C H (ortho to N) |
| ~ 40 | Cl-C H₂- |
| ~ 39 | -C H₂-C(O) |
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of approximately one-third the intensity of the [M]⁺ peak, due to the presence of one chlorine atom. The fragmentation is likely to occur via cleavage of the amide bond and loss of the chloroethyl group.
Table 3: Predicted Mass Fragmentation Data for this compound
| m/z | Predicted Fragment Ion |
| 217/219/221 | [C₉H₉³⁵Cl₂NO]⁺ / [C₉H₉³⁵Cl³⁷ClNO]⁺ / [C₉H₉³⁷Cl₂NO]⁺ (Molecular Ion Cluster) |
| 127/129 | [C₆H₅³⁵ClNO]⁺ / [C₆H₅³⁷ClNO]⁺ |
| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ |
| 90 | [C₃H₄ClO]⁺ |
| 75 | [C₆H₃]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.1.2. Instrument Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
4.1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
4.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
4.2.2. Instrument Parameters (EI-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.
4.2.3. Data Analysis
-
Identify the molecular ion peak cluster.
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
Identify and propose structures for the major fragment ions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR and MS analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
References
Application Notes and Protocols for In Vitro Experimental Design of 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive in vitro experimental design for the initial characterization of the biological activity of 3-chloro-N-(4-chlorophenyl)propanamide. This document outlines detailed protocols for assessing its cytotoxic effects, potential mechanisms of action, and preliminary pharmacokinetic properties. The provided methodologies are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is an organic compound with a molecular formula of C₉H₉Cl₂NO and a molecular weight of approximately 218.08 g/mol [1][2]. Preliminary research suggests that this compound may possess antimicrobial and anticancer properties, though the precise molecular targets and biochemical pathways remain to be elucidated[1]. The bifunctional nature of the molecule, featuring a reactive 3-chloro group and an amide functionality, makes it a candidate for further investigation in medicinal chemistry[1]. This document details a systematic in vitro approach to characterize its biological profile.
In Vitro Experimental Workflows
A logical workflow is essential for the efficient evaluation of a novel compound. The following diagram outlines the proposed experimental progression for this compound.
Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound across a panel of relevant human cancer cell lines.
Protocol: MTT Assay for Cell Viability
Objective: To quantify the dose-dependent cytotoxic effect of the compound.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC₅₀ Values
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| HaCaT | Normal Keratinocyte | > 50 |
Mechanism of Action Studies
Should the compound exhibit significant cytotoxicity, further experiments are required to elucidate the underlying mechanism.
Apoptosis vs. Necrosis
This assay distinguishes between programmed cell death (apoptosis) and cell death due to injury (necrosis).
Objective: To differentiate between apoptotic and necrotic cell populations after treatment.
Materials:
-
HCT-116 cells (or other sensitive cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT-116 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Necrotic (%) (Annexin V-/PI+) |
| Vehicle Control | 95.1 | 2.3 | 1.1 | 1.5 |
| IC₅₀ (5.2 µM) | 45.8 | 35.2 | 15.6 | 3.4 |
| 2x IC₅₀ (10.4 µM) | 15.3 | 48.9 | 30.5 | 5.3 |
Hypothetical Signaling Pathway
Based on the induction of apoptosis, a potential signaling pathway can be hypothesized for further investigation.
Preliminary ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug development[3].
Protocol: Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
This compound
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation: Metabolic Stability
| Parameter | Value | Interpretation |
| In Vitro Half-life (t₁/₂) | 45 min | Moderate Stability |
| Intrinsic Clearance (CLᵢₙₜ) | 25 µL/min/mg | Moderate Clearance |
Conclusion
The in vitro experimental design outlined in these application notes provides a robust framework for the initial characterization of this compound. The systematic evaluation of its cytotoxicity, mechanism of action, and preliminary ADME properties will generate essential data to guide further preclinical development.
References
Application of 3-chloro-N-(4-chlorophenyl)propanamide in Filovirus Entry Inhibition: A Hypothetical Framework
Disclaimer: As of the current scientific literature, there are no specific studies detailing the use of 3-chloro-N-(4-chlorophenyl)propanamide as a filovirus entry inhibitor. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on established principles of filovirus entry and common methodologies for evaluating entry inhibitors, providing a conceptual guide for the potential investigation of this compound.
Application Notes
Introduction to Filovirus Entry
Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are enveloped, single-stranded RNA viruses responsible for severe and often fatal hemorrhagic fevers in humans and non-human primates.[1][2][3] The entry of filoviruses into host cells is a multi-step process and a critical target for antiviral therapeutic development.[4][5] The process begins with the attachment of the viral glycoprotein (GP) to the host cell surface, followed by internalization into endosomes via processes like macropinocytosis.[2][5][6]
Within the late endosome, host cysteine proteases, primarily cathepsin B (CTSB) and to a lesser extent cathepsin L (CTSL), cleave the viral GP.[7][8][9] This cleavage is a crucial priming step that removes the mucin-like domain and glycan cap, exposing the receptor-binding site on the GP1 subunit.[6][7] The primed GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers conformational changes in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm.[2][6][7][10] Given the essential role of cathepsins in this pathway, they represent a promising target for filovirus entry inhibitors.[9][11]
Hypothetical Mechanism of Action for this compound
Based on its chemical structure, this compound could potentially act as an inhibitor of endosomal cysteine proteases like cathepsin B. The electrophilic nature of the carbon bearing the chlorine atom could make it susceptible to nucleophilic attack by the active site cysteine residue of cathepsin B, leading to covalent modification and inactivation of the enzyme. This proposed mechanism would block the necessary cleavage of the filovirus glycoprotein, thereby preventing viral entry and subsequent infection.
Data Presentation
The following tables present hypothetical quantitative data for the inhibitory activity of this compound against Ebola virus and Marburg virus.
Table 1: In Vitro Antiviral Activity of this compound against Pseudotyped Filoviruses
| Virus Pseudotype | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HIV/EBOV-GP | Vero E6 | 8.5 | >100 | >11.8 |
| HIV/EBOV-GP | A549 | 10.2 | >100 | >9.8 |
| HIV/MARV-GP | Vero E6 | 15.3 | >100 | >6.5 |
| HIV/MARV-GP | A549 | 18.1 | >100 | >5.5 |
| HIV/VSV-G | Vero E6 | >100 | >100 | - |
Table 2: Inhibition of Live Filovirus Infection by this compound
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Ebola virus (Zaire) | Vero E6 | 12.1 | >100 | >8.3 |
| Marburg virus (Angola) | Vero E6 | 20.5 | >100 | >4.9 |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This assay is used to determine the concentration at which the compound inhibits 50% of viral entry (IC50) using a safe, replication-deficient pseudovirus system.
Materials:
-
HEK293T cells
-
Vero E6 or A549 target cells
-
HIV-based pseudotyping vectors (e.g., pNL4-3.Luc.R-E-)
-
Plasmids expressing EBOV-GP, MARV-GP, or VSV-G
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Method:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV backbone plasmid and a plasmid encoding the desired viral envelope glycoprotein (EBOV-GP, MARV-GP, or VSV-G as a control).
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and filter through a 0.45 µm filter.
-
-
Inhibition Assay:
-
Seed target cells (Vero E6 or A549) in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the pseudovirus supernatant.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to untreated controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
This assay determines the concentration of the compound that reduces cell viability by 50% (CC50).
Materials:
-
Vero E6 or A549 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque white tissue culture plates
Method:
-
Seed cells in 96-well plates and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
-
Calculate the percentage of cytotoxicity relative to untreated controls.
-
Determine the CC50 value from a dose-response curve.
Protocol 3: Live Virus Inhibition Assay (BSL-4)
This assay confirms the inhibitory activity of the compound against replication-competent, infectious filoviruses and must be performed in a Biosafety Level 4 (BSL-4) facility.
Materials:
-
Vero E6 cells
-
Infectious Ebola virus and Marburg virus stocks
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Fixative (e.g., 10% neutral-buffered formalin)
-
Method for quantification of viral infection (e.g., immunofluorescence staining for viral antigen, plaque reduction assay, or qRT-PCR for viral RNA)
Method:
-
Seed Vero E6 cells in 96-well plates in a BSL-4 laboratory and incubate overnight.
-
Prepare serial dilutions of the compound in culture medium.
-
Pre-treat the cells with the compound for 1 hour.
-
Infect the cells with live Ebola or Marburg virus at a low multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Fix the cells to inactivate the virus.
-
Quantify the level of infection using a pre-determined method. For example, in a plaque reduction assay, the number of plaques in treated wells is compared to untreated wells.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Hypothetical mechanism of filovirus entry inhibition.
Caption: Workflow for evaluating a potential filovirus inhibitor.
References
- 1. Inhibition of Ebola and Marburg Virus Entry by G Protein-Coupled Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral defense against filovirus infections: targets and evasion mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marburg virus - Wikipedia [en.wikipedia.org]
- 4. Identification of a Small-Molecule Entry Inhibitor for Filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ebola Virus Entry: A Curious and Complex Series of Events | PLOS Pathogens [journals.plos.org]
- 7. FILOVIRUS ENTRY - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Protease inhibitors targeting coronavirus and filovirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Filovirus Entry Inhibitors Targeting the Endosomal Receptor NPC1 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Protocol for assessing the antibacterial activity of synthesized compounds.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of newly synthesized compounds. These guidelines are designed to ensure reproducibility and comparability of results, crucial for the identification and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial compounds. A critical step in this process is the accurate and reproducible assessment of a compound's in vitro activity. This document outlines two primary methods for determining the antibacterial potential of synthesized molecules: the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method serves as a qualitative screening tool to determine the sensitivity or resistance of a bacterial strain to a synthesized compound.[1][2][3] It is a valuable initial step for assessing a compound's potential as an antibacterial agent.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized compound of known concentration
-
Control antibiotics (e.g., ciprofloxacin, vancomycin)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile swabs, forceps, and micropipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium.[5] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[1][3] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[1] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compound onto the inoculated agar surface.[6] Gently press each disk to ensure complete contact with the agar.[4] Place disks at least 24 mm apart and away from the edge of the plate.[3][4] Include disks with positive and negative control antibiotics.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[5][6]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). The size of the zone is an indication of the compound's antibacterial activity.[2][6]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] It is considered the gold standard for susceptibility testing.[1]
Materials:
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized compound stock solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel micropipettes
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]
-
Compound Dilution: Add 50 µL of the synthesized compound stock solution to the first column of wells, resulting in a 1:2 dilution. Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, and so on, down the plate.[9] Discard the final 50 µL from the last column of compound dilutions. This will create a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][10]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).[8][11] Include a growth control well containing only broth and inoculum.[8]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
Result Interpretation: The MIC is the lowest concentration of the synthesized compound at which there is no visible bacterial growth (i.e., the first clear well).[7][8][11] Results can be read visually or with a plate reader by measuring the optical density at 600 nm (OD₆₀₀).[12]
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Zone of Inhibition Diameters for Synthesized Compounds
| Compound ID | Concentration (µ g/disk ) | Test Organism | Zone of Inhibition (mm) |
| Syn-001 | 10 | Staphylococcus aureus | 18 |
| Syn-001 | 10 | Escherichia coli | 0 |
| Syn-002 | 10 | Staphylococcus aureus | 22 |
| Syn-002 | 10 | Escherichia coli | 12 |
| Ciprofloxacin | 5 | Staphylococcus aureus | 25 |
| Ciprofloxacin | 5 | Escherichia coli | 30 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Synthesized Compounds
| Compound ID | Test Organism | MIC (µg/mL) |
| Syn-001 | Staphylococcus aureus | 16 |
| Syn-001 | Escherichia coli | >128 |
| Syn-002 | Staphylococcus aureus | 8 |
| Syn-002 | Escherichia coli | 32 |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
| Ciprofloxacin | Escherichia coli | 0.25 |
Visualizations
Diagrams illustrating workflows and conceptual relationships aid in the understanding of the experimental processes.
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Logical relationship between screening and quantitative assessment.
Caption: Hypothetical signaling pathway of an antibacterial compound.
References
- 1. asm.org [asm.org]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Application Notes and Protocols: Molecular Docking Studies of 3-chloro-N-(4-chlorophenyl)propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting molecular docking studies with 3-chloro-N-(4-chlorophenyl)propanamide and its derivatives. This document outlines the rationale for target selection based on the compound's known biological activities, provides detailed protocols for performing the docking simulations, and offers guidance on interpreting the results. The focus is on elucidating potential mechanisms of action and providing a computational basis for further drug development efforts.
Introduction
This compound is a synthetic compound with demonstrated potential as an antimicrobial and anticancer agent.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. By employing these in silico methods, researchers can gain insights into the molecular basis of a compound's biological activity, identify key interacting residues, and guide the design of more potent and selective analogs.
This document presents a hypothetical molecular docking study of this compound and its derivatives against Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy, and a generic bacterial protein to represent its antimicrobial potential.
Data Presentation
The following table summarizes hypothetical quantitative data from a molecular docking study of this compound and its derivatives against the ATP-binding site of EGFR (PDB ID: 1M17) and the active site of a putative bacterial target. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Derivative Substitution | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (EGFR) | Hydrogen Bonds (EGFR) |
| C1 | This compound | EGFR | -7.8 | Met769, Leu768, Gly771, Cys773 | 1 |
| C2 | 3-hydroxy-N-(4-chlorophenyl)propanamide | EGFR | -8.2 | Met769, Leu768, Thr830, Asp831 | 2 |
| C3 | 3-amino-N-(4-chlorophenyl)propanamide | EGFR | -8.5 | Met769, Thr830, Asp831, Gln767 | 3 |
| C4 | 3-chloro-N-(3,4-dichlorophenyl)propanamide | EGFR | -8.1 | Met769, Leu768, Cys773, Leu820 | 1 |
| C1 | This compound | Bacterial Target | -6.5 | - | - |
| C2 | 3-hydroxy-N-(4-chlorophenyl)propanamide | Bacterial Target | -6.8 | - | - |
| C3 | 3-amino-N-(4-chlorophenyl)propanamide | Bacterial Target | -7.1 | - | - |
| C4 | 3-chloro-N-(3,4-dichlorophenyl)propanamide | Bacterial Target | -6.9 | - | - |
Experimental Protocols
This section provides a detailed methodology for conducting molecular docking studies using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ChemDraw: To obtain or draw the 2D structure of the ligands.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., EGFR kinase domain, PDB ID: 1M17).
-
Clean the Protein: Open the PDB file in ADT. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format.
Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of this compound and its derivatives using ChemDraw or download the structure from PubChem.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Grid Box Generation
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through literature review.
-
Set Grid Parameters: In ADT, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Generate Grid Parameter File: Save the grid parameters to a configuration file.
Molecular Docking Simulation
-
Run AutoDock Vina: Execute the docking simulation using the command line. The command should specify the paths to the prepared protein (PDBQT), ligand (PDBQT), and the grid configuration file.
-
Output: AutoDock Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Analysis of Results
-
Visualize Docking Poses: Use Discovery Studio Visualizer or PyMOL to open the protein and the docked ligand output file.
-
Analyze Interactions: Examine the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Compare Binding Energies: Compare the binding energies of the different derivatives to identify which modifications lead to improved binding affinity.
Visualization of Workflow and Signaling Pathway
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
EGFR Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide. Our aim is to help you improve reaction yields and purity by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of 4-chloroaniline with 3-chloropropionyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: Why is my reaction yield consistently low?
Several factors can contribute to low yields. These include:
-
Moisture: The presence of water can hydrolyze the 3-chloropropionyl chloride starting material, reducing the amount available to react with the aniline.
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.
-
Side reactions: At higher temperatures, side reactions can occur, consuming the starting materials and forming impurities.
-
Suboptimal stoichiometry: An incorrect ratio of reactants can lead to one of the starting materials being the limiting reagent, thus lowering the theoretical yield.
Q3: What are the common impurities, and how can I minimize them?
Common impurities can include unreacted starting materials (4-chloroaniline and 3-chloropropionyl chloride) and byproducts from side reactions. To minimize these:
-
Ensure the reaction goes to completion by optimizing the reaction time and temperature.
-
Use anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride.
-
Control the reaction temperature to prevent the formation of thermal degradation products.
-
Purify the crude product effectively using recrystallization or column chromatography.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of moisture in reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-chloropropionyl chloride in an inert atmosphere (e.g., under nitrogen or argon). |
| Inactive 3-chloropropionyl chloride. | Use a fresh bottle of 3-chloropropionyl chloride or distill it before use. | |
| Reaction temperature is too low. | While low temperatures are initially important to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion. | |
| Formation of Multiple Products (Visible on TLC) | Reaction temperature is too high, leading to side reactions. | Maintain a low temperature (0-10 °C) during the addition of 3-chloropropionyl chloride. |
| Impure starting materials. | Check the purity of 4-chloroaniline and 3-chloropropionyl chloride before starting the reaction. Purify if necessary. | |
| Product is Difficult to Purify | Presence of unreacted 4-chloroaniline. | Use a slight excess of 3-chloropropionyl chloride (e.g., 1.05 equivalents) to ensure full consumption of the aniline. The unreacted acyl chloride can be easily quenched and removed during the work-up. |
| Oily product that does not solidify. | Try different recrystallization solvents or use column chromatography for purification. |
Experimental Protocols
Key Synthesis Reaction
The synthesis of this compound is typically achieved through the reaction of 4-chloroaniline with 3-chloropropionyl chloride in the presence of a base.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide, and should be optimized for the specific synthesis of this compound.[1]
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in an anhydrous solvent such as chloroform or dichloromethane.
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Add a suitable base, such as pyridine (1.1 equivalents), to the solution.
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Cool the mixture to 0-10 °C using an ice bath.
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-
Addition of Acyl Chloride:
-
Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 15 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the 4-chloroaniline is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide data on the effects of different solvents, bases, and temperatures on similar amidation reactions, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Amidation Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-95 |
| Chloroform | 4.8 | 80-90 |
| Tetrahydrofuran (THF) | 7.6 | 75-85 |
| Acetonitrile | 37.5 | 70-80 |
| Toluene | 2.4 | 60-70 |
Note: Yields are estimates based on analogous reactions and may vary for the specific synthesis of this compound.
Table 2: Effect of Base on Amidation Yield
| Base | pKa of Conjugate Acid | Typical Yield (%) |
| Pyridine | 5.25 | 85-95 |
| Triethylamine (TEA) | 10.75 | 80-90 |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | 75-85 |
| Sodium Bicarbonate (NaHCO₃) | 6.35 | 60-70 |
Note: Yields are estimates based on analogous reactions and may vary. Stronger, non-nucleophilic bases are generally preferred to scavenge HCl without competing in the reaction.
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Potential Issues |
| 0-10 | 16-24 | 85-95 | Slower reaction rate |
| 20-25 (Room Temp.) | 12-16 | 80-90 | Increased potential for side reactions |
| 40 | 4-8 | 70-80 | Significant increase in side products |
Note: It is recommended to start the reaction at a lower temperature and then allow it to proceed at room temperature for optimal results.
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: During the synthesis of this compound from 4-chloroaniline and 3-chloropropionyl chloride, several side products can form. The most common include:
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N,N-bis(3-chloropropanoyl)-4-chloroaniline (Diacylation product): Formed when the nitrogen atom of the desired amide product is acylated a second time.
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3-Chloropropionic acid: Results from the hydrolysis of the highly reactive 3-chloropropionyl chloride in the presence of moisture.
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N-(4-chlorophenyl)acrylamide: Can be formed via elimination of HCl from the desired product, particularly in the presence of a base.
-
Unreacted starting materials: Residual 4-chloroaniline and 3-chloropropionyl chloride (or its hydrolysis product) may remain if the reaction does not go to completion.
Q2: What is the primary reaction for the synthesis?
A2: The synthesis is typically a nucleophilic acyl substitution reaction where the amino group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride.
Q3: What are the likely mechanisms for the formation of the main side products?
A3:
-
Diacylation: The amide product, this compound, still possesses a lone pair of electrons on the nitrogen atom, making it susceptible to a second acylation by another molecule of 3-chloropropionyl chloride, especially if an excess of the acylating agent is used or under forcing reaction conditions.
-
Hydrolysis: 3-Chloropropionyl chloride is highly reactive towards nucleophiles, including water. If moisture is present in the reaction solvent or on the glassware, the acyl chloride will readily hydrolyze to form 3-chloropropionic acid.
-
Elimination: In the presence of a base, the proton alpha to the carbonyl group in the product can be abstracted. The resulting enolate can then undergo elimination of the chloride ion to form the α,β-unsaturated amide, N-(4-chlorophenyl)acrylamide.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following strategies:
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Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of 3-chloropropionyl chloride to ensure complete consumption of the starting aniline, but avoid a large excess to minimize diacylation.
-
Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of 3-chloropropionyl chloride.
-
Temperature control: The reaction is typically exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) can help to reduce the rate of side reactions.
-
Choice of base: If a base is used to scavenge the HCl byproduct, a non-nucleophilic, sterically hindered base is preferable to minimize base-catalyzed elimination. The slow addition of the base can also be beneficial.
-
Reaction monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged reaction times that might favor side product formation.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
Troubleshooting Workflow for Low Product Yield
-
Possible Cause 1: Incomplete reaction.
-
Evidence: Presence of a significant amount of unreacted 4-chloroaniline in the crude product (detectable by TLC or HPLC).
-
Solution:
-
Increase the reaction time and continue to monitor by TLC until the starting aniline is consumed.
-
If the reaction is sluggish at low temperatures, consider gradually increasing the temperature, but be mindful of potential side reactions.
-
Verify the purity and reactivity of the starting materials.
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-
-
Possible Cause 2: Hydrolysis of 3-chloropropionyl chloride.
-
Evidence: A strong acidic pH of the reaction mixture (if no base is used) and the presence of 3-chloropropionic acid in the product mixture.
-
Solution:
-
Use a high-purity, anhydrous solvent.
-
Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator.
-
If possible, handle the hygroscopic 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 3: Product loss during workup and purification.
-
Evidence: Low recovery of material after extraction and/or crystallization.
-
Solution:
-
Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer.
-
Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Minimize the number of transfers between flasks.
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For crystallization, choose a solvent system that provides good recovery.
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-
Problem 2: Presence of significant amounts of N-(4-chlorophenyl)acrylamide.
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Possible Cause: Base-induced elimination.
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Evidence: A peak corresponding to the mass of N-(4-chlorophenyl)acrylamide in GC-MS or a spot with a different Rf value in TLC.
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Solution:
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If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) instead of a stronger, less hindered base like triethylamine.
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Add the base slowly and at a low temperature to avoid localized high concentrations.
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Consider running the reaction without a base and removing the HCl byproduct by other means, such as a nitrogen sweep or by precipitation of the product hydrochloride salt.
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-
Problem 3: Presence of a diacylated side product.
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Possible Cause: Use of excess 3-chloropropionyl chloride or harsh reaction conditions.
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Evidence: A higher molecular weight peak in the mass spectrum of the crude product.
-
Solution:
-
Carefully control the stoichiometry, using only a small excess of the acyl chloride.
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Add the 3-chloropropionyl chloride dropwise to the solution of 4-chloroaniline to avoid a high local concentration of the acylating agent.
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Maintain a lower reaction temperature.
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-
Problem 4: Presence of unreacted 4-chloroaniline.
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Possible Cause: Insufficient acylating agent or poor quality of the acylating agent.
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Evidence: A spot corresponding to 4-chloroaniline on the TLC plate of the final reaction mixture.
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Solution:
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Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride.
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Ensure the 3-chloropropionyl chloride is of high purity and has not hydrolyzed during storage. Using a freshly opened bottle or a recently distilled reagent is recommended.
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Data Presentation
The following table presents hypothetical data on the influence of different reaction conditions on the yield of this compound and the formation of major impurities. This data is for illustrative purposes to guide optimization.
| Entry | Equivalents of 3-Chloropropionyl Chloride | Base (Equivalents) | Temperature (°C) | Yield of Product (%) | Diacylation Product (%) | N-(4-chlorophenyl)acrylamide (%) | Unreacted 4-chloroaniline (%) |
| 1 | 1.0 | None | 0-5 | 85 | <1 | <1 | 10 |
| 2 | 1.1 | None | 0-5 | 92 | 1 | <1 | 2 |
| 3 | 1.5 | None | 0-5 | 88 | 8 | <1 | <1 |
| 4 | 1.1 | Triethylamine (1.1) | 25 | 80 | 2 | 15 | <1 |
| 5 | 1.1 | Pyridine (1.1) | 0-5 | 90 | 1 | 5 | 1 |
| 6 | 1.1 | None | 50 | 75 | 5 | 10 | <1 |
Experimental Protocols
Representative Synthesis of this compound
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate).
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-chloroaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it with cold water. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
Mandatory Visualization
Synthesis Pathway and Potential Side Reactions
Technical Support Center: Purification of 3-chloro-N-(4-chlorophenyl)propanamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloro-N-(4-chlorophenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 120-125 °C[2] |
| Solubility | Generally soluble in polar organic solvents like acetone and ethanol. |
Q3: What are the likely impurities in a crude sample of this compound?
A3: The synthesis of this compound typically involves the reaction of 3-chloropropionyl chloride with 4-chloroaniline. Potential impurities may include:
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Unreacted starting materials: 4-chloroaniline and 3-chloropropionic acid (from hydrolysis of the acid chloride).
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Diacylated byproducts: Formation of a diacylated aniline derivative.
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Polymeric material: From side reactions of the bifunctional reagents.
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Solvent residues: Residual solvents from the reaction and workup.
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.
Experimental Protocol: Recrystallization
A potential solvent system for the recrystallization of a similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide, is a mixture of methylcyclohexane and ethyl acetate.[3] This suggests that a mixture of a non-polar and a moderately polar solvent could be effective. An ethanol/water mixture is another common choice for recrystallizing aromatic amides.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and vacuum flask
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Filter paper
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Reheat the solution and add more of the primary solvent. Ensure the solution cools slowly to promote crystal growth over oil formation.[3] |
| No Crystal Formation | The solution is not sufficiently saturated. | Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Add a seed crystal of the pure compound to induce crystallization.[3] |
| Low Recovery of Purified Product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to decolorize the solution before crystallization. |
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Purification by Flash Column Chromatography
Flash column chromatography is a technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocol: Flash Column Chromatography
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Eluent (e.g., a mixture of ethyl acetate and hexanes)
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Chromatography column
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Collection tubes
Procedure:
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
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Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica gel is packed uniformly without any air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel column.
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Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to force the eluent through the column.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The chosen eluent is not optimal. The column is overloaded with the sample. | Optimize the eluent system using TLC first. Try different solvent polarities. Reduce the amount of crude material loaded onto the column. |
| Product Not Eluting | The eluent is not polar enough. The product is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small percentage of a more polar solvent like methanol. |
| Streaking of Spots on the Column | The sample was not fully dissolved before loading. The sample is too concentrated. | Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading. |
| Cracked Column Bed | The column was allowed to run dry. Improper packing. | Always keep the silica gel covered with the eluent. Ensure the column is packed evenly and without voids. |
Logical Flow for Column Chromatography Troubleshooting
Caption: Troubleshooting logic for flash column chromatography.
References
Optimizing reaction conditions for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.
Welcome to the technical support center for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through the N-acylation of 4-chloroaniline with 3-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: Which starting materials are required for this synthesis?
A2: The primary starting materials are 4-chloroaniline and 3-chloropropionyl chloride. A suitable base and an organic solvent are also necessary.
Q3: What are some common solvents used for this reaction?
A3: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, and ethyl acetate are commonly used.
Q4: What type of base is suitable for this reaction?
A4: A non-nucleophilic organic base is typically used to scavenge the HCl produced. Pyridine and triethylamine are common choices.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The consumption of the starting material (4-chloroaniline) and the formation of the product can be observed.
Q6: What are the key safety precautions to consider during this synthesis?
A6: 3-Chloropropionyl chloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 4-Chloroaniline is toxic and should also be handled with care. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive 3-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 2. Inadequate base: The amount of base may be insufficient to neutralize the HCl byproduct, leading to the protonation and deactivation of the 4-chloroaniline. 3. Low reaction temperature: The reaction may be too slow at a lower temperature. 4. Impure starting materials: Purity of 4-chloroaniline and 3-chloropropionyl chloride is crucial. | 1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried. 2. Use at least a stoichiometric equivalent of the base, or a slight excess. 3. Gradually warm the reaction to room temperature or slightly above, while monitoring with TLC. 4. Check the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS). |
| Presence of Multiple Spots on TLC (Side Products) | 1. Diacylation: Although less common with anilines, it's possible under forcing conditions. 2. Reaction with solvent: If a nucleophilic solvent is used, it may react with the acyl chloride. 3. Side reactions of the product: The chloro group on the propionamide chain can potentially undergo further reactions. | 1. Add the 3-chloropropionyl chloride dropwise to the solution of 4-chloroaniline and base to avoid a high local concentration of the acylating agent. 2. Use a non-nucleophilic, aprotic solvent like DCM or chloroform. 3. Keep the reaction temperature moderate and avoid prolonged reaction times after the starting material is consumed. |
| Product is Difficult to Purify | 1. Co-elution with starting materials or byproducts: The polarity of the product might be too close to that of the impurities. 2. Oiling out during recrystallization: The product may separate as an oil instead of crystals. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. For recrystallization, choose a solvent system where the product is sparingly soluble at room temperature and highly soluble when hot. A two-solvent system (e.g., ethyl acetate/hexanes) might be effective. |
| Dark Reaction Mixture | 1. Oxidation of 4-chloroaniline: Anilines can be sensitive to air and light, leading to colored impurities. | 1. Use purified 4-chloroaniline. If it is discolored, consider purification by recrystallization or distillation before use. 2. Run the reaction under an inert atmosphere. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of the acylation reaction. Please note that these are representative data from analogous reactions and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |
| Chloroform | 25 | Pyridine | 16 | High |
| Dichloromethane (DCM) | 25 | Triethylamine | 4 | Good |
| Ethyl Acetate | 25 | Triethylamine | 6 | Moderate |
| Phosphate Buffer | 25 | - | 0.33 | 77[1] |
Table 2: Effect of Base on Yield
| Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |
| Chloroform | 25 | Pyridine | 16 | High |
| Dichloromethane (DCM) | 25 | Triethylamine | 4 | Good |
| Dichloromethane (DCM) | 25 | None | 12 | Low |
Table 3: Effect of Temperature on Yield
| Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |
| Chloroform | 10 -> 25 | Pyridine | 16 | High |
| Dichloromethane (DCM) | 0 -> 25 | Triethylamine | 4 | Good |
| Dichloromethane (DCM) | 40 | Triethylamine | 2 | May lead to side products |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
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4-Chloroaniline
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3-Chloropropionyl chloride
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Pyridine (or Triethylamine)
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Chloroform (or Dichloromethane)
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Water
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate
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Silica gel
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq.) in chloroform.
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Add pyridine (1.0 eq.) to the solution.
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Cool the mixture to 10 °C in an ice bath.
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Slowly add 3-chloropropionyl chloride (1.0 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 35 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Monitor the reaction by TLC until the 4-chloroaniline is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
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Slurry the solid with water and collect the crude product by vacuum filtration.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., methylcyclohexane-ethyl acetate or ethyl acetate-hexanes) to yield this compound as a solid.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Addressing stability and degradation issues of 3-chloro-N-(4-chlorophenyl)propanamide.
Welcome to the technical support center for 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation. Hydrolysis can occur under both acidic and basic conditions, leading to the substitution of the chlorine atom to form 3-hydroxy-N-(4-chlorophenyl)propanamide, or cleavage of the amide bond to yield 3-chloropropanoic acid and 4-chloroaniline.[1] Photodegradation may occur upon exposure to UV light, potentially leading to dechlorination and other complex reactions.[2]
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely impurities I might encounter in my sample of this compound?
A3: Potential impurities could arise from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials such as 4-chloroaniline and 3-chloropropionyl chloride, or byproducts from side reactions. Degradation products, as mentioned in Q1, particularly 3-hydroxy-N-(4-chlorophenyl)propanamide and 4-chloroaniline, are also potential impurities.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[3][4][5][6][7] This method can separate the parent compound from its degradation products, allowing for the quantification of its purity over time under various storage conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage (exposure to light, moisture, or high temperatures). | Review storage conditions. Ensure the sample is stored in a cool, dark, and dry place. Prepare fresh solutions for analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Filter samples before injection. | |
| Interaction with the analytical column. | Use a different column chemistry (e.g., a different C18 phase or a cyano column). Adjust the mobile phase pH. | |
| Loss of compound potency or activity | Degradation of the compound. | Perform a forced degradation study to identify potential degradants and establish a stability-indicating HPLC method to quantify the active compound. |
| Inaccurate initial concentration determination. | Re-verify the purity of the starting material using a qualified analytical standard. | |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., buffer, cell culture media). | Evaluate the stability of the compound in the specific experimental medium over the duration of the experiment. Consider preparing fresh solutions immediately before use. |
| pH sensitivity of the compound. | Determine the pH stability profile of the compound. Ensure the pH of the experimental medium is within the optimal stability range.[8][9] |
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 50°C
| pH | Incubation Time (hours) | % Degradation | Major Degradation Product |
| 2.0 | 24 | 15.2 | 3-hydroxy-N-(4-chlorophenyl)propanamide |
| 5.0 | 24 | 2.1 | 3-hydroxy-N-(4-chlorophenyl)propanamide |
| 7.0 | 24 | 5.8 | 3-hydroxy-N-(4-chlorophenyl)propanamide |
| 9.0 | 24 | 25.6 | 3-hydroxy-N-(4-chlorophenyl)propanamide, 4-chloroaniline |
| 12.0 | 24 | 68.3 | 4-chloroaniline, 3-chloropropanoic acid |
Table 2: Effect of Temperature on the Degradation of this compound in Neutral Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (days) | % Degradation |
| 4 | 30 | < 1 |
| 25 | 30 | 3.5 |
| 40 | 30 | 12.8 |
| 60 | 30 | 45.2 |
Table 3: Photostability of this compound in Solution (Methanol)
| Light Source | Exposure Time (hours) | % Degradation |
| UV (254 nm) | 6 | 22.4 |
| UV (365 nm) | 6 | 15.1 |
| Visible Light | 24 | < 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the initial solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
0-20 min: 30-80% acetonitrile
-
20-25 min: 80% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[3][4][5][6][7]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 3. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 4. saudijournals.com [saudijournals.com]
- 5. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-chloro-N-(4-chlorophenyl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential impurities I might encounter in my crude product?
Common impurities include unreacted starting materials such as 4-chloroaniline and 3-chloropropionyl chloride. Side products from the hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid can also be present. Additionally, diacylated byproducts, where a second molecule of 3-chloropropionyl chloride reacts with the newly formed amide, are a possibility, though generally less common under controlled conditions.
Q3: What are the recommended methods for purifying the crude product?
The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.
Q4: How can I assess the purity of my final product?
Purity can be assessed using several analytical techniques. The most common are melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A sharp melting point close to the literature value (120-125°C) is a good indicator of high purity.[1]
Troubleshooting Guides
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
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Cause: This phenomenon, where the compound separates as a liquid instead of a solid, often occurs if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
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Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
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Solution 2: Try a different solvent or a solvent mixture with a lower boiling point.
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Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Problem 2: No crystals form, even after cooling in an ice bath.
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Cause: The solution is likely not saturated, meaning too much solvent was used.
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Solution 1: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the solution is more concentrated, allow it to cool again.
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Solution 2: Add a co-solvent (an "anti-solvent") in which the compound is insoluble to decrease its overall solubility in the solvent system. This should be done dropwise to a warm solution of the primary solvent until slight turbidity is observed, which is then cleared by the addition of a few drops of the primary solvent before cooling.
Problem 3: The recovery of my purified crystals is very low.
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Cause: Several factors can contribute to low recovery. Too much solvent may have been used, the compound may be more soluble in the cold solvent than anticipated, or crystals may have been lost during transfer.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Column Chromatography
Problem 1: My compound is not separating from an impurity (co-elution).
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Cause: The chosen eluent system does not have sufficient selectivity to resolve the compound of interest from the impurity.
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Solution 1: Modify the polarity of the eluent. If using a normal-phase silica gel column, a less polar eluent may improve the separation of closely eluting non-polar compounds, while a more polar eluent might be necessary for polar compounds. Experiment with different solvent ratios.
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Solution 2: Try a different solvent system altogether. For example, if a hexane/ethyl acetate mixture is not providing adequate separation, a dichloromethane/methanol system might be more effective.
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Solution 3: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which will have different selectivities.
Problem 2: The compound is streaking or tailing on the column.
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Cause: This can be due to overloading the column with too much sample, the compound having low solubility in the eluent, or strong interactions with the stationary phase (especially with acidic or basic compounds on silica gel).
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Solution 1: Reduce the amount of crude material loaded onto the column.
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Solution 2: Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also be beneficial.
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Solution 3: For basic compounds like residual 4-chloroaniline, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane. Add a base, such as pyridine (1 equivalent), to the solution.
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Addition of Acyl Chloride: Cool the mixture in an ice bath. Add 3-chloropropionyl chloride (1 equivalent) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 35°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.
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Workup: Concentrate the reaction mixture under reduced pressure. Add water to the solid residue and stir to form a slurry. Collect the crude product by vacuum filtration and wash with water.
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Drying: Dry the crude solid in a desiccator or a vacuum oven at a temperature below its melting point.
Purification by Recrystallization
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Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is likely to be effective. An ethyl acetate/methylcyclohexane or ethanol/water system is a good starting point for screening.
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Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently with stirring to dissolve the solid.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
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Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed solvent system, add the second solvent (the "anti-solvent," e.g., methylcyclohexane or water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool as described.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Eluent Selection: A good starting point for eluent selection is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis of the crude product. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Begin elution with the determined solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point (Pure) | 120-125 °C[1] |
| CAS Number | 19314-16-0 |
Table 2: Suggested Solvents for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethyl acetate / Methylcyclohexane | Good solubility in hot ethyl acetate, poor solubility in non-polar methylcyclohexane. |
| Ethanol / Water | Good solubility in hot ethanol, poor solubility in water. | |
| Column Chromatography | Hexane / Ethyl Acetate | Standard eluent system for moderately polar compounds on silica gel. |
| Dichloromethane / Methanol | For more polar impurities that are not effectively separated with hexane/ethyl acetate. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
Challenges in the scale-up production of 3-chloro-N-(4-chlorophenyl)propanamide.
Welcome to the technical support center for the scale-up production of 3-chloro-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis method is the N-acylation of 4-chloroaniline with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary safety concerns when handling the reactants for this synthesis?
A2: Both 4-chloroaniline and 3-chloropropionyl chloride are hazardous materials. 4-chloroaniline is toxic and can be absorbed through the skin, and it is a suspected carcinogen[1]. 3-chloropropionyl chloride is corrosive and reacts violently with water. It is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q3: Can this reaction be performed without a solvent?
A3: While solvent-free reactions are possible, using an appropriate solvent is generally recommended for better temperature control, improved mixing, and easier product isolation, especially during scale-up.
Q4: What are the key considerations when scaling up this reaction from the lab to a pilot plant?
A4: Key considerations for scale-up include:
-
Heat Management: The acylation reaction is exothermic. Adequate cooling capacity is essential to control the reaction temperature and prevent runaway reactions.
-
Mixing Efficiency: Ensuring homogenous mixing becomes more challenging in larger reactors. Inefficient mixing can lead to localized overheating and increased side-product formation.
-
Reagent Addition Rate: The rate of addition of 3-chloropropionyl chloride should be carefully controlled to manage the heat evolution.
-
Material Transfer: Safe and efficient handling and transfer of the hazardous raw materials and reaction mixture are critical at larger scales.
-
Product Isolation and Purification: The method of product isolation (e.g., filtration, centrifugation) and purification (e.g., crystallization) must be scalable.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient reactivity. | - Ensure equimolar or a slight excess of the acylating agent.- Consider a more activating base or a higher reaction temperature, monitoring for side-product formation. |
| Poor solubility of 4-chloroaniline in the chosen solvent. | - Select a solvent in which both the aniline and the intermediate product are soluble.- A solvent screen at the lab scale is recommended before scale-up. | |
| Loss of product during workup and isolation. | - Optimize the crystallization process by carefully selecting the solvent system and cooling profile.- Ensure efficient filtration and washing of the product cake. | |
| High Impurity Levels | Formation of N,N-diacylated product. | - Control the stoichiometry of the reactants carefully; avoid a large excess of 3-chloropropionyl chloride.- Add the acylating agent slowly and maintain a consistent temperature. |
| Presence of unreacted 4-chloroaniline. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., HPLC, TLC).- An acidic wash during the workup can help remove unreacted basic aniline. | |
| Hydrolysis of 3-chloropropionyl chloride. | - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. | |
| Product Discoloration | Oxidation of 4-chloroaniline or the product. | - Use high-purity starting materials.- Consider performing the reaction under an inert atmosphere.- Treatment with activated carbon during recrystallization can help remove colored impurities. |
| Poor Filterability of the Product | Formation of very fine crystals. | - Optimize the crystallization conditions, including cooling rate and agitation speed, to promote the growth of larger crystals. |
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Toluene | Ethyl Acetate |
| Base | Triethylamine | Sodium Bicarbonate | Pyridine |
| Temperature | 0-5 °C | 20-25 °C | 20-25 °C |
| Reaction Time | 2 hours | 4 hours | 3 hours |
| Yield (Illustrative) | 92% | 88% | 90% |
| Purity (Illustrative) | 98.5% | 97.0% | 98.0% |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Common Impurities and Their Illustrative Levels
| Impurity | Source | Illustrative Level |
| 4-chloroaniline | Unreacted starting material | < 0.1% |
| 3-chloropropionic acid | Hydrolysis of 3-chloropropionyl chloride | < 0.2% |
| N,N-bis(3-chloropropionyl)-4-chloroaniline | Diacylation side reaction | < 0.5% |
Note: The data in this table is illustrative. Impurity levels should be monitored and controlled according to the specific quality requirements of the final product.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with 4-chloroaniline (12.75 g, 0.1 mol) and dichloromethane (200 mL). Stir until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine (11.1 g, 0.11 mol) to the cooled solution.
-
Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (13.9 g, 0.11 mol) in dichloromethane (50 mL) via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.
-
Work-up: Quench the reaction by slowly adding water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Proposed Pilot-Plant Scale-Up Considerations
-
Reactor: A 100 L glass-lined reactor with temperature control (heating/cooling jacket) and a robust agitation system would be suitable.
-
Reagent Charging: Use a closed system with charging pumps for the transfer of 4-chloroaniline and 3-chloropropionyl chloride to minimize exposure.
-
Temperature Control: The reactor's cooling system must be capable of handling the exotherm of the reaction. The addition rate of 3-chloropropionyl chloride should be linked to the temperature monitoring to prevent accumulation of unreacted reagent and a subsequent runaway reaction.
-
Work-up: The aqueous washes can be performed in the same reactor. The layers can be separated by draining the bottom aqueous layer.
-
Isolation and Purification: The product can be isolated using a centrifuge and washed with the appropriate solvents. Drying can be performed in a tray dryer or a tumble dryer under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Troubleshooting nucleophilic substitution reactions involving this compound.
Welcome to the technical support center for nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during these essential chemical transformations.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected product, or the yield is very low. What are the likely causes?
Answer: Low or no yield in a nucleophilic substitution reaction can stem from several factors. Systematically evaluating each possibility is key to resolving the issue.
-
Poor Leaving Group: The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. If your substrate has a poor leaving group (e.g., -OH, -OR, -NH2), the reaction will be slow or may not proceed at all.
-
Solution: Convert the poor leaving group into a better one. For example, an alcohol (-OH) can be converted to a tosylate (-OTs), which is an excellent leaving group.
-
-
Weak Nucleophile: The strength of the nucleophile is crucial, particularly for S(_N)2 reactions. A weak nucleophile will react slowly.[1][2]
-
Solution: If possible, switch to a stronger nucleophile. For instance, a negatively charged nucleophile (e.g., RO⁻) is stronger than its neutral counterpart (ROH).[2] If using a neutral nucleophile, a base can be added to deprotonate it and increase its nucleophilicity.
-
-
Steric Hindrance: In S(_N)2 reactions, the nucleophile must attack the carbon atom from the backside of the leaving group.[3] If the substrate is sterically hindered (e.g., a tertiary alkyl halide), this backside attack is blocked, and the S(_N)2 reaction will not occur.[1]
-
Solution: For sterically hindered substrates, consider switching to conditions that favor an S(_N)1 reaction, which proceeds through a carbocation intermediate and is less sensitive to steric hindrance. This typically involves using a polar protic solvent and a weaker nucleophile.
-
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and mechanism.
-
S(N)2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).[4][5] These solvents can solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5] Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity.
-
S(_N)1 Reactions: These reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group.[1]
-
-
Competing Elimination Reaction: Elimination reactions (E1 and E2) are common side reactions that compete with nucleophilic substitution.[6] This is especially true when using a strong base, a sterically hindered substrate, or at higher temperatures.[6][7]
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Solution: To favor substitution over elimination, use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻). Lowering the reaction temperature can also favor the substitution pathway.[7]
-
-
Issue 2: Unexpected Product Formation
-
Question: I have isolated a product, but it is not the one I expected. What could have happened?
Answer: The formation of an unexpected product often points to a rearrangement of the carbocation intermediate in an S(_N)1 reaction or the occurrence of an elimination reaction.
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Carbocation Rearrangement (S(_N)1): S(_N)1 reactions proceed through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), the nucleophile will attack the rearranged carbocation, leading to an unexpected product.
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Solution: To avoid rearrangements, consider using a reaction pathway that does not involve a free carbocation, such as an S(_N)2 reaction, if the substrate allows.
-
-
Elimination Product: As mentioned previously, elimination reactions can compete with substitution. If you have used a strong base or a bulky nucleophile, you may have inadvertently favored the elimination pathway, leading to the formation of an alkene.[6]
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Solution: Re-evaluate your choice of nucleophile and reaction conditions to minimize the competing elimination reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose between S(_N)1 and S(_N)2 reaction conditions?
A1: The choice between S(_N)1 and S(_N)2 mechanisms depends primarily on the structure of the substrate, the nature of the nucleophile, and the solvent. The following table summarizes the key factors:
Factor S(_N)1 Favored S(_N)2 Favored Substrate Tertiary > Secondary Methyl > Primary > Secondary Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., I⁻, RS⁻, CN⁻) Solvent Polar Protic (e.g., water, ethanol) Polar Aprotic (e.g., acetone, DMF) Leaving Group Good leaving group required Good leaving group required -
Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?
A2: To increase the rate of a nucleophilic substitution reaction, you can:
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Increase the temperature: This generally increases the rate of both substitution and elimination reactions.
-
Use a better leaving group: A more stable leaving group (weaker base) will depart more readily. The reactivity order is generally I⁻ > Br⁻ > Cl⁻ > F⁻.[8]
-
Increase the concentration of the nucleophile (for S(_N)2): The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9]
-
Choose a more appropriate solvent: As discussed, polar aprotic solvents accelerate S(_N)2 reactions, while polar protic solvents accelerate S(_N)1 reactions.
-
-
Q3: I am observing a racemic mixture of products when I started with a chiral substrate. Why is this happening?
A3: The formation of a racemic mixture from a chiral starting material is a hallmark of the S(_N)1 reaction.[9][10] The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers.[10] If you need to maintain stereochemical control, you should use conditions that favor an S(_N)2 reaction, which proceeds with inversion of configuration.[9]
Data Presentation
Table 1: Relative Rates of S(_N)2 Reactions for Different Alkyl Bromides
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~1200 |
| Ethyl bromide | CH₃CH₂Br | Primary | ~40 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | ~16 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 1 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | Negligible |
Data generalized from typical S(_N)2 reactions.
Table 2: Relative Rates of S(_N)1 Solvolysis of Alkyl Halides in Ethanol
| Alkyl Halide | Structure | Type | Relative Rate |
| Methyl Halide | CH₃X | Methyl | ~1 |
| Ethyl Halide | CH₃CH₂X | Primary | ~1 |
| Isopropyl Halide | (CH₃)₂CHX | Secondary | ~12 |
| tert-Butyl Halide | (CH₃)₃CX | Tertiary | ~1,200,000 |
Data generalized from typical S(_N)1 reactions.
Experimental Protocols
Key Experiment: S(_N)2 Reaction of 1-Bromobutane with Sodium Iodide in Acetone (Finkelstein Reaction)
This experiment demonstrates a classic S(_N)2 reaction and allows for the observation of reaction progress through the precipitation of a salt.
Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Reaction Initiation: Add 1-bromobutane (1.0 equivalent) to the solution.[11]
-
Reaction Conditions: Stir the mixture at room temperature or gently reflux for a specified time (e.g., 1 hour).[11]
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Observation: The progress of the reaction can be monitored by the formation of a white precipitate, sodium bromide, which is insoluble in acetone.[12]
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Workup: After the reaction is complete, the acetone is typically removed by distillation. Water is then added to the residue, and the product, 1-iodobutane, is extracted with a suitable organic solvent (e.g., diethyl ether).[11]
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Purification: The organic layer is washed with aqueous sodium thiosulfate to remove any unreacted iodine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the purified product.[11]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for predicting SN1 vs. SN2 mechanisms.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. vernier.com [vernier.com]
Overcoming challenges in the structural analysis of 3-chloro-N-(4-chlorophenyl)propanamide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structural analysis of 3-chloro-N-(4-chlorophenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the structural characterization of this compound?
A1: The primary analytical techniques for comprehensive structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.[1][2] These methods provide detailed information about the molecule's connectivity, functional groups, molecular weight, and three-dimensional structure.
Q2: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?
A2: While specific shifts can vary based on the solvent and instrument, you can generally expect distinct signals for the aromatic protons on the 4-chlorophenyl ring, the N-H proton of the amide, and the two methylene groups of the propanamide chain.[1] A summary of expected ¹H NMR data is provided in the table below.
Q3: How can I confirm the presence of the amide and chloroalkane functionalities using IR spectroscopy?
A3: In the IR spectrum, the amide group will typically show a characteristic C=O stretching vibration around 1650-1680 cm⁻¹ and an N-H stretching vibration in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration from the chloroalkane group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Q4: What is the expected molecular ion peak in the mass spectrum of this compound?
A4: The expected monoisotopic mass of this compound (C₉H₉Cl₂NO) is approximately 217.0061 g/mol .[3] Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
Troubleshooting Guides
Problem 1: Poor Resolution or Ambiguous Peaks in NMR Spectra
Symptoms:
-
Broad or overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Difficulty in assigning specific proton and carbon signals.
-
Presence of unexpected peaks, suggesting impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Impurity | Purify the sample using techniques like recrystallization or column chromatography. The presence of starting materials or byproducts from synthesis can lead to extra peaks.[4] |
| Sample Aggregation | Try acquiring the spectrum at a higher temperature to reduce aggregation. Alternatively, use a more polar deuterated solvent like DMSO-d₆, which can disrupt intermolecular hydrogen bonding. |
| Low Instrument Resolution | If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to achieve better signal dispersion.[5] |
| Incorrect Referencing | Ensure the spectrum is correctly referenced to an internal standard like Tetramethylsilane (TMS).[6] |
Problem 2: Difficulty in Obtaining High-Quality Crystals for X-ray Diffraction
Symptoms:
-
Formation of amorphous powder instead of single crystals.
-
Growth of very small or twinned crystals unsuitable for diffraction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid Precipitation | Employ slow evaporation of a dilute solution to encourage gradual crystal growth.[7] Using a solvent/anti-solvent vapor diffusion method can also be effective. |
| Solvent Choice | Experiment with a variety of solvents or solvent mixtures with different polarities. Dichloromethane has been successfully used for related compounds.[7] |
| Purity Issues | Even trace impurities can inhibit crystal growth. Ensure the sample is of the highest possible purity before attempting crystallization. |
| Intermolecular Interactions | The presence of N-H···O hydrogen bonds and other intermolecular contacts can influence crystal packing.[7][8][9] Modifying crystallization conditions (e.g., temperature, concentration) can help in obtaining a more ordered crystalline form. |
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: ~7.2-7.8 ppm; Amide N-H: ~8.0-8.5 ppm; -CH₂-CO-: ~2.8 ppm; -CH₂-Cl: ~3.8 ppm |
| ¹³C NMR | Chemical Shift (δ, ppm) | C=O: ~170 ppm; Aromatic C: ~120-140 ppm; -CH₂-CO-: ~40 ppm; -CH₂-Cl: ~45 ppm |
| IR | Wavenumber (cm⁻¹) | N-H stretch: 3200-3400; C=O stretch: 1650-1680; C-Cl stretch: 600-800 |
| Mass Spec. | m/z | Molecular Ion [M]⁺: ~217 (with characteristic Cl isotope pattern) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5]
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required for ¹³C NMR.[5]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and signal integration.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Obtain X-ray quality single crystals, for example, by slow evaporation of a solution of the compound in a suitable solvent like dichloromethane.[7]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 200 K).[8]
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the structural model against the experimental data using software packages like SHELX.[8]
Visualizations
References
- 1. 3-chloro-N-(3-chlorophenyl)propanamide | 99585-98-5 | Benchchem [benchchem.com]
- 2. policija.si [policija.si]
- 3. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 19314-16-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-N-(4-sulfamoylphen-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Structure of Synthesized 3-chloro-N-(4-chlorophenyl)propanamide
This guide provides a comprehensive overview of standard analytical techniques for the structural validation of synthesized 3-chloro-N-(4-chlorophenyl)propanamide. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of expected versus experimental data and detailed experimental protocols. The molecular formula for this compound is C₉H₉Cl₂NO, with a molecular weight of approximately 218.08 g/mol .[1][2]
Spectroscopic Validation Methods
Structural elucidation of a newly synthesized compound is a critical step to confirm its identity and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum using a 400 MHz or higher NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Experimental Data |
| NH -Ar | ~8.0 - 9.0 | Broad Singlet | |
| Ar-H (ortho to -NH) | ~7.50 | Doublet | |
| Ar-H (ortho to -Cl) | ~7.30 | Doublet | |
| Cl-CH₂ - | ~3.85 | Triplet | |
| -CH₂ -C=O | ~2.85 | Triplet |
Note: Expected values are predictive and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments within the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for better signal-to-noise.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 101 MHz or higher spectrometer. This ensures each unique carbon appears as a single line.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental Data |
| -C =O (Amide) | ~170.0 | |
| Ar-C (ipso, attached to -NH) | ~136.5 | |
| Ar-C (ipso, attached to -Cl) | ~129.5 | |
| Ar-C H (ortho to -Cl) | ~129.0 | |
| Ar-C H (ortho to -NH) | ~121.5 | |
| Cl-C H₂- | ~41.0 | |
| -C H₂-C=O | ~38.0 |
Note: The electronegative chlorine atom causes significant deshielding of the adjacent carbon.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern offers additional structural clues.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the isotopic pattern, which is particularly distinctive due to the presence of two chlorine atoms.
| Ion | Expected m/z | Relative Abundance | Notes | Experimental Data |
| [M]⁺ (C₉H₉³⁵Cl₂NO) | 217.006 | ~100% | Molecular ion with two ³⁵Cl isotopes. | |
| [M+2]⁺ | 219.003 | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl. | |
| [M+4]⁺ | 221.000 | ~10% | Molecular ion with two ³⁷Cl isotopes. | |
| Fragmentation Ions | Various | - | Key fragments may include loss of Cl, C₂H₄Cl, or the chlorophenylamino group. |
Note: The 9:6:1 isotopic ratio for a molecule with two chlorine atoms is a critical validation parameter.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[4]
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids/oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Experimental Data |
| N-H | Stretch | 3350 - 3250 | |
| C-H (Aromatic) | Stretch | 3100 - 3000 | |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | |
| C=O (Amide I) | Stretch | 1680 - 1650 | |
| N-H (Amide II) | Bend | 1570 - 1515 | |
| C=C (Aromatic) | Stretch | 1600 - 1450 | |
| C-N | Stretch | 1250 - 1020 | |
| C-Cl | Stretch | 800 - 600 |
Note: The Amide I (C=O stretch) and Amide II (N-H bend) bands are characteristic of secondary amides.[5]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of the synthesized product.
Caption: Workflow for synthesis, purification, and structural validation.
Conclusion
By systematically applying these analytical techniques and comparing the resulting data against theoretical values and reference spectra, researchers can confidently validate the structure of synthesized this compound. A consensus among ¹H NMR, ¹³C NMR, MS, and IR data provides robust evidence for the correct molecular structure and its purity, which is an essential prerequisite for its use in further research and development.
References
- 1. Buy this compound | 19314-16-0 [smolecule.com]
- 2. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 5. docbrown.info [docbrown.info]
Comparative analysis of different synthesis routes for 3-chloro-N-(4-chlorophenyl)propanamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in organic synthesis and medicinal chemistry.[1] The primary route involves the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This guide will explore variations in the synthesis of the key precursor, 3-chloropropionyl chloride, and compare the overall efficiency of these routes.
Overview of Synthesis Routes
The synthesis of this compound is primarily achieved through a two-step process:
-
Synthesis of the acylating agent: Preparation of 3-chloropropionyl chloride from a suitable precursor.
-
Amide formation: Acylation of 4-chloroaniline with the prepared 3-chloropropionyl chloride.
This guide will compare two main routes that differ in their approach to the synthesis of 3-chloropropionyl chloride:
-
Route 1: Synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid.
-
Route 2: Synthesis of 3-chloropropionyl chloride from acrylic acid.
A conceptual workflow for the synthesis and analysis is presented below:
References
Comparative Analysis of the Biological Activity of 3-chloro-N-(4-chlorophenyl)propanamide and Its Analogs
For Immediate Release
A Comprehensive review of the biological activities of 3-chloro-N-(4-chlorophenyl)propanamide and its analogs reveals a class of compounds with significant potential in anticancer and antimicrobial applications. This guide synthesizes available data to offer a comparative analysis for researchers, scientists, and drug development professionals.
Preliminary research has identified this compound as a molecule of interest, exhibiting potential antimicrobial and anticancer properties.[1] The unique combination of a propanamide backbone, a chlorine atom at the 3-position, and a 4-chlorophenyl group attached to the amide nitrogen presents multiple reactive sites, contributing to its synthetic versatility and diverse biological activities.[1] While detailed interaction profiles are still under investigation, initial findings suggest that the compound and its analogs may modulate the activity of specific enzymes or receptors.[1]
Anticancer Activity: A Comparative Overview
While direct comparative studies on a series of 3-chloro-N-(substituted phenyl)propanamide analogs are limited in publicly available literature, research on structurally related compounds provides valuable insights into the structure-activity relationship (SAR) of this chemical class. A notable study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analogs, which share a critical 2-chloro-3-phenylpropenylidene core, demonstrates the significant impact of substitutions on anticancer potency.
The antiproliferative activity of these related analogs was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The data, summarized in the table below, highlights that the nature of the substituent on an aryl ring can dramatically influence the growth inhibition of cancer cells.
| Compound ID | Aryl Substituent (R'') | Cell Line | Growth Inhibition (GI50 in µM) |
| 2a | Phenyl | Leukemia (CCRF-CEM) | 0.85 |
| 2d | 4-Methylphenyl | Leukemia (CCRF-CEM) | 1.22 |
| 2e | 4-Methoxyphenyl | Leukemia (CCRF-CEM) | 1.15 |
| 2f | 4-Chlorophenyl | Leukemia (CCRF-CEM) | 0.78 |
| 2h | 2,4-Dichlorophenyl | Leukemia (CCRF-CEM) | 0.54 |
| 2a | Phenyl | Melanoma (LOX IMVI) | 1.03 |
| 2d | 4-Methylphenyl | Melanoma (LOX IMVI) | 1.56 |
| 2e | 4-Methoxyphenyl | Melanoma (LOX IMVI) | 1.39 |
| 2f | 4-Chlorophenyl | Melanoma (LOX IMVI) | 0.95 |
| 2h | 2,4-Dichlorophenyl | Melanoma (LOX IMVI) | 0.68 |
| 2a | Phenyl | Colon Cancer (HCT-116) | 0.92 |
| 2d | 4-Methylphenyl | Colon Cancer (HCT-116) | 1.35 |
| 2e | 4-Methoxyphenyl | Colon Cancer (HCT-116) | 1.21 |
| 2f | 4-Chlorophenyl | Colon Cancer (HCT-116) | 0.83 |
| 2h | 2,4-Dichlorophenyl | Colon Cancer (HCT-116) | 0.61 |
| Note: GI50 is the concentration of the compound that inhibits the growth of cancer cells by 50%. A lower GI50 value indicates higher potency. Data is illustrative and derived from a study on structurally related compounds.[2] |
These findings suggest that electron-withdrawing groups, such as chlorine, on the aryl ring tend to enhance the cytotoxic effects. The 2,4-dichlorophenyl substitution (compound 2h ) was found to be the most favorable for potent and broad-spectrum anticancer activity in this related series.[2] Another study on 3-Chloro-N-phenylbenzamide, an aryl amide, demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM.[3]
Antimicrobial Potential
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.
Synthesis of Analogs
The synthesis of N-aryl-3-chloropropanamide analogs typically involves the acylation of a substituted aniline with 3-chloropropanoyl chloride in the presence of a base. The general workflow is depicted below.
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
The protocol for evaluating the anticancer activity of the compounds against the NCI-60 human tumor cell line panel is as follows:[2]
-
Cell Preparation: The 60 human tumor cell lines, representing leukemia, melanoma, and various cancers (lung, colon, kidney, ovary, breast, prostate, and central nervous system), are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment. The test compounds are then added at various concentrations, and the plates are incubated for an additional 48 hours.
-
Cell Viability Assay: After the incubation period, the cell viability is determined using a sulforhodamine B (SRB) protein assay.
-
Data Analysis: The GI50 (Growth Inhibition 50) values are calculated, representing the concentration of the compound that causes a 50% reduction in cell growth.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, related aryl amide compounds have been investigated as potential inhibitors of signaling pathways crucial for cancer cell proliferation. For instance, 3-Chloro-N-phenylbenzamide was designed as a potential inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway which is often dysregulated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Conclusion
The available data, primarily from structurally related analogs, strongly suggests that this compound and its derivatives are a promising class of compounds with potential for development as anticancer and antimicrobial agents. The biological activity appears to be significantly influenced by the nature and position of substituents on the N-aryl ring. Further systematic studies focusing on a library of 3-chloro-N-(substituted phenyl)propanamide analogs are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Structure-activity relationship (SAR) studies of 3-chloro-N-(4-chlorophenyl)propanamide derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted phenyl-chloroacetamide derivatives, focusing on their potential as antimicrobial agents. Due to a scarcity of comprehensive published SAR studies on 3-chloro-N-(4-chlorophenyl)propanamide derivatives, this guide focuses on the closely related and well-characterized N-(substituted phenyl)-2-chloroacetamides. The data and methodologies presented are synthesized from multiple studies to provide a cohesive overview for researchers in drug discovery and development.
Introduction to N-Aryl Chloroacetamide Derivatives
N-aryl chloroacetamides are a class of compounds recognized for their versatile biological activities, including antimicrobial and anticancer properties. The presence of a reactive chloroacetyl group and a modifiable aromatic ring makes them attractive scaffolds for medicinal chemistry. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide will delve into the synthesis, biological evaluation, and SAR of a series of these derivatives to highlight key structural features that influence their efficacy.
Synthesis of N-(Substituted Phenyl)-2-chloroacetamides
The general synthetic route to N-(substituted phenyl)-2-chloroacetamides involves the acylation of a substituted aniline with chloroacetyl chloride in an appropriate solvent.
General Synthetic Workflow
Caption: Synthetic pathway for N-(substituted phenyl)-2-chloroacetamides.
Comparative Antimicrobial Activity
The antimicrobial potential of a series of N-(substituted phenyl)-2-chloroacetamides was evaluated against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison of the impact of different substituents on the phenyl ring.
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | H | >500 | >500 | >500 | >500 |
| 2 | 4-Cl | 15.6 | 31.2 | 125 | 62.5 |
| 3 | 4-F | 31.2 | 62.5 | 250 | 125 |
| 4 | 3-Br | 31.2 | 62.5 | 250 | 125 |
| 5 | 4-CH3 | 125 | 250 | >500 | 250 |
| 6 | 4-OCH3 | 250 | 500 | >500 | 500 |
| 7 | 4-NO2 | 62.5 | 125 | 500 | 125 |
Data synthesized from related studies for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for this class of compounds:
-
Halogen Substitution: The presence of a halogen on the phenyl ring is crucial for antimicrobial activity. Compounds with a halogen at the para-position (e.g., 4-Cl, 4-F) or meta-position (3-Br) exhibit the highest potency.[1] This is likely due to the increased lipophilicity conferred by the halogen, which facilitates passage through the microbial cell membrane.[1]
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), generally lead to a decrease in activity compared to halogens. Conversely, a moderately electron-withdrawing group like nitro (NO2) at the para-position shows better activity than the alkyl and alkoxy substituents, but is still less potent than the halogenated derivatives.
-
Gram-Positive vs. Gram-Negative Selectivity: The compounds are generally more effective against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative bacteria (E. coli).[1] This is a common observation for many antimicrobial agents and is often attributed to the more complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
Caption: Key SAR determinants for antimicrobial activity.
Experimental Protocols
General Procedure for Synthesis of N-(Substituted Phenyl)-2-chloroacetamides
To a solution of the appropriately substituted aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(substituted phenyl)-2-chloroacetamide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentrations.
-
Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of 3-chloro-N-(4-chlorophenyl)propanamide using HPLC and GC-MS. These values are representative of what would be anticipated from a comprehensive method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 97-103% | 95-105% |
| Precision (% RSD) | < 12% | < 15% |
| Limit of Detection (LOD) | 0.02 µg/L | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/L | 5 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of the sample matrix, add a suitable internal standard.
-
Precondition a C18 SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a solvent of appropriate polarity to elute interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate buffer (pH 3.0) (50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.
-
Detection: UV/VIS detector at 225 nm.[6]
3. Calibration
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method suitable for volatile and semi-volatile compounds.[7]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the sample matrix, add an internal standard.
-
Adjust the pH of the sample as needed.
-
Extract the analyte with a suitable organic solvent (e.g., ethyl acetate).
-
Centrifuge to facilitate phase separation.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
2. GC-MS Conditions
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
3. Data Analysis
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion.
Visualizing the Workflow and Decision Process
To facilitate understanding, the following diagrams illustrate the cross-validation workflow and a decision-making process for method selection.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough cross-validation as outlined in this guide is imperative to ensure data integrity and comparability when using different analytical methods for the same analyte.[1][3][4]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. e-b-f.eu [e-b-f.eu]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. uoguelph.ca [uoguelph.ca]
In Silico ADMET Profile of 3-chloro-N-(4-chlorophenyl)propanamide and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-chloro-N-(4-chlorophenyl)propanamide and a selection of its structural derivatives. In the absence of direct experimental data for these specific compounds, this report leverages established computational models to predict their pharmacokinetic and toxicological profiles. This comparative analysis aims to guide early-stage drug discovery and development by identifying potential liabilities and opportunities for structural optimization.
Comparative ADMET Profile
The following tables summarize the predicted ADMET properties for this compound and three of its derivatives, each featuring a different substitution on the N-phenyl ring. These derivatives were selected to explore the impact of varying electronic and steric properties on the overall ADMET profile.
Table 1: Physicochemical Properties and Absorption
| Compound | Molecular Formula | MW ( g/mol ) | logP | Water Solubility (logS) | Caco-2 Permeability (logPapp cm/s) | Human Intestinal Absorption (%) |
| This compound | C9H9Cl2NO | 218.08 | 2.69 | -3.14 | 0.98 | 90.1 |
| 3-chloro-N-(4-fluorophenyl)propanamide | C9H9ClFNO | 201.63 | 2.18 | -2.75 | 0.85 | 92.5 |
| 3-chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | 197.66 | 2.54 | -2.99 | 1.05 | 91.2 |
| 3-chloro-N-(4-methoxyphenyl)propanamide | C10H12ClNO2 | 213.66 | 2.11 | -2.81 | 0.79 | 93.1 |
Table 2: Distribution and Metabolism
| Compound | VDss (L/kg) | Fraction Unbound (human) | BBB Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound | 0.45 | 0.15 | -0.48 | Yes | Yes |
| 3-chloro-N-(4-fluorophenyl)propanamide | 0.39 | 0.21 | -0.55 | No | Yes |
| 3-chloro-N-(4-methylphenyl)propanamide | 0.49 | 0.18 | -0.41 | Yes | Yes |
| 3-chloro-N-(4-methoxyphenyl)propanamide | 0.37 | 0.25 | -0.62 | No | Yes |
Table 3: Excretion and Toxicity
| Compound | Total Clearance (log ml/min/kg) | hERG I Inhibitor | AMES Toxicity | Skin Sensitization |
| This compound | 0.31 | Weak | No | Yes |
| 3-chloro-N-(4-fluorophenyl)propanamide | 0.35 | No | No | No |
| 3-chloro-N-(4-methylphenyl)propanamide | 0.29 | Weak | No | Yes |
| 3-chloro-N-(4-methoxyphenyl)propanamide | 0.38 | No | No | No |
Experimental Protocols
The data presented in this guide were generated using a combination of well-established in silico ADMET prediction tools and methodologies. The general workflow is outlined below.
Structure Preparation
The two-dimensional structures of this compound and its derivatives were drawn using chemical structure editors and converted to the Simplified Molecular Input Line Entry System (SMILES) format. These SMILES strings served as the input for the subsequent prediction models.
ADMET Property Prediction
A suite of predictive models, primarily based on Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, were employed to estimate the ADMET parameters. These models are trained on large datasets of experimentally determined properties of diverse chemical structures. The primary platforms and models leveraged for this analysis include:
-
SwissADME: Utilized for the prediction of physicochemical properties (Molecular Weight, logP, Water Solubility), pharmacokinetics (Caco-2 Permeability, Human Intestinal Absorption, BBB Permeability), and drug-likeness.
-
pkCSM: Employed for predicting parameters related to distribution (Volume of Distribution, Fraction Unbound), metabolism (CYP450 inhibition), excretion (Total Clearance), and toxicity (AMES Toxicity, hERG inhibition, Skin Sensitization).
Each property is calculated based on the topological and physicochemical descriptors of the input molecule. The output from these models provides a quantitative or qualitative prediction of the respective ADMET parameter.
Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for in silico ADMET prediction.
Comparing the efficacy of 3-chloro-N-(4-chlorophenyl)propanamide against other antimicrobial agents.
A Comparative Analysis of the Antimicrobial Efficacy of 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of the novel compound this compound against established antimicrobial agents. Due to the preliminary stage of research on this compound, this document presents a framework for comparison, utilizing placeholder data for the target compound alongside published data for widely-used antibiotics. The experimental protocols and data presentation formats provided herein are intended to serve as a template for future efficacy studies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and selected comparator agents are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Gram-Negative: Escherichia coli (ATCC 25922) | Gram-Positive: Staphylococcus aureus (ATCC 25923) |
| This compound | [Placeholder Data] | [Placeholder Data] |
| Ciprofloxacin | 0.013 - 0.08[1] | 0.25 - 0.6[1][2] |
| Ampicillin | 4[3] | 0.6 - 1[3] |
| Tetracycline | [Data Varies] | [Data Varies] |
Note: MIC values for established antibiotics can vary between studies and bacterial strains.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms.
-
This compound: The precise mechanism of action is currently under investigation. Preliminary hypotheses suggest potential disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways. Further research is required for elucidation.
-
Ciprofloxacin (A Fluoroquinolone): Ciprofloxacin targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5][6] By inhibiting these enzymes, it prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, leading to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[4][5]
-
Ampicillin (A β-Lactam): Ampicillin, like other β-lactam antibiotics, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[7][8][9] It achieves this by acylating the transpeptidases (also known as penicillin-binding proteins or PBPs) that are essential for cross-linking the peptidoglycan chains.[7][9] This disruption of cell wall integrity leads to cell lysis and death.[7]
-
Tetracycline: Tetracycline is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit in bacteria and blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12][13][14] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein synthesis and inhibiting bacterial growth.[10][11][12]
Figure 1. Simplified signaling pathways of common antimicrobial agents.
Experimental Protocols
The following are standard methodologies for determining the antimicrobial efficacy of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Assay Procedure:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a positive control well (inoculum without the antimicrobial agent) and a negative control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2. Experimental workflow for the Broth Microdilution MIC assay.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.[19][20][21][22][23]
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
c. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agents (including this compound) onto the surface of the inoculated agar plate.
-
Ensure the disks are placed far enough apart to prevent overlapping zones of inhibition.
d. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
e. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts provided by organizations such as the CLSI.
Figure 3. Experimental workflow for the Kirby-Bauer Disk Diffusion test.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetracycline - Wikipedia [en.wikipedia.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. asm.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. microbenotes.com [microbenotes.com]
- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 23. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Benchmarking the Anticancer Potential of 3-chloro-N-(4-chlorophenyl)propanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative benchmark for the potential anticancer activity of 3-chloro-N-(4-chlorophenyl)propanamide. Due to the limited publicly available experimental data on this specific compound, this document offers a comprehensive comparison with structurally related molecules and established chemotherapeutic agents. Detailed experimental protocols for key anticancer assays are provided to facilitate further research and evaluation. Additionally, a putative mechanism of action is proposed based on the activity of analogous compounds, supported by illustrative signaling pathway and experimental workflow diagrams.
Introduction
This compound is a halogenated amide derivative with potential applications in medicinal chemistry.[1] While investigations into its biological activities, including anticancer effects, are ongoing, a clear quantitative assessment of its efficacy is not yet publicly available.[1] This guide aims to bridge this information gap by providing a framework for its evaluation. By comparing the cytotoxic profiles of structurally similar compounds and standard anticancer drugs, researchers can better position this compound in the landscape of cancer therapeutics.
Comparative Anticancer Activity
To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related N-phenylpropanamide derivatives and standard chemotherapeutic drugs against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50 µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Structurally Related Compounds | |||
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 ± 0.6 | [2] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | [3] |
| PC-3 (Prostate) | 2.5 | [3] | |
| DU-145 (Prostate) | 6.5 | [3] | |
| Symmetrical chlorophenylamino-s-triazine derivative (2c) | MCF-7 (Breast) | 4.14 ± 1.06 | [4] |
| C26 (Colon) | 7.87 ± 0.96 | [4] | |
| Symmetrical chlorophenylamino-s-triazine derivative (3c) | MCF-7 (Breast) | 4.98 | [4] |
| C26 (Colon) | 3.05 | [4] | |
| Symmetrical chlorophenylamino-s-triazine derivative (4c) | MCF-7 (Breast) | 6.85 | [4] |
| C26 (Colon) | 1.71 | [4] | |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | MCF-7 (Breast) | 2.5 (24h) | [5] |
| A549 (Lung) | > 20 (24h) | [5] | |
| HeLa (Cervical) | 2.92 ± 0.57 (24h) | [6] | |
| TCCSUP (Bladder) | 12.55 ± 1.47 (24h) | [6] | |
| Cisplatin | HCT116 (Colon) | 14.54 (48h) | [7] |
| HeLa (Cervical) | 7.7 (48h) | [8] |
Putative Mechanism of Action
Based on studies of structurally related N-substituted benzamides, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[9] The proposed signaling cascade is illustrated below.
Experimental Protocols
To enable researchers to quantitatively assess the anticancer activity of this compound, detailed protocols for standard in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anticancer compound.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently limited in the public domain, this guide provides a robust framework for its evaluation. By utilizing the provided comparative data and detailed experimental protocols, researchers can effectively benchmark its potential and investigate its mechanism of action. The structural similarities to other bioactive N-phenylpropanamide derivatives suggest that it may hold promise as a cytotoxic agent, warranting further investigation.
References
- 1. Buy this compound | 19314-16-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Experimental Results Using 3-chloro-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-chloro-N-(4-chlorophenyl)propanamide and its alternatives, with a focus on the reproducibility of experimental results. Ensuring the reliability and consistency of experimental data is paramount in scientific research and drug development. This document outlines key physicochemical properties, standardized experimental protocols, and comparative data to aid researchers in making informed decisions about the use of this compound.
Physicochemical Properties and Comparison with Alternatives
The reproducibility of experimental results is fundamentally linked to the purity and well-defined characteristics of the chemical compounds used. This compound is an organic compound with the molecular formula C₉H₉Cl₂NO.[1] It has a molecular weight of approximately 218.08 g/mol and a melting point in the range of 120-125°C.[1]
For comparative purposes, the following table summarizes the key properties of this compound and two structurally related alternatives.
| Property | This compound | 2,3-dichloro-N-(4-chlorophenyl)propanamide | 3-chloro-N-(4-hydroxyphenyl)propanamide |
| CAS Number | 19314-16-0[1][2] | 77549-65-8 | 19314-10-4[3] |
| Molecular Formula | C₉H₉Cl₂NO[1][2] | C₉H₈Cl₃NO | C₉H₁₀ClNO₂[3] |
| Molecular Weight | 218.08 g/mol [1][2] | 252.53 g/mol | 199.63 g/mol [3] |
| Melting Point | 120-125°C[1] | 127.5-129°C | Not available |
| Appearance | White solid/powder[1][4] | Solid | Not available |
Standardized Experimental Protocol for Synthesis
A well-documented and consistently followed synthesis protocol is crucial for ensuring the reproducibility of the starting material. Below is a detailed methodology for the synthesis of this compound.
Materials:
-
4-chloroaniline
-
3-chloropropionyl chloride
-
Pyridine
-
Chloroform
-
Water
-
Methylcyclohexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a suitable reaction vessel, dissolve 12.8 grams (0.10 mole) of 4-chloroaniline in 85 ml of chloroform.
-
Add 8 ml of pyridine to the stirred solution.
-
Cool the mixture to 10°C.
-
Slowly add 16.1 grams (0.10 mole) of 2,3-dichloropropionyl chloride dropwise, maintaining the reaction temperature below 35°C.
-
After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Slurry the solid with water and collect it by filtration.
-
Dry the solid and recrystallize it from a mixture of methylcyclohexane and ethyl acetate, using silica gel for decolorization.
-
The final product is 2,3-dichloro-N-(4-chlorophenyl)propanamide with a melting point of 127.5°-129°C.[5]
Illustrative Comparative Biological Activity Data
Disclaimer: The following data is illustrative and hypothetical, designed to demonstrate how to present comparative results for assessing reproducibility. No specific experimental data for this compound was available in the public domain at the time of this writing.
Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties.[1] The following table presents hypothetical data from three independent experiments evaluating the in vitro anticancer activity (IC₅₀ in µM) of the compound and an alternative against a human cancer cell line.
| Compound | Experiment 1 (IC₅₀ µM) | Experiment 2 (IC₅₀ µM) | Experiment 3 (IC₅₀ µM) | Mean IC₅₀ (µM) | Standard Deviation |
| This compound | 15.2 | 16.1 | 15.5 | 15.6 | 0.46 |
| Alternative Compound A | 22.8 | 21.9 | 23.5 | 22.7 | 0.81 |
This format allows for a clear comparison of the potency and consistency of the results for each compound.
Experimental Workflow and Signaling Pathway Visualizations
To further aid in the design and interpretation of experiments, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: A generalized workflow for assessing the in vitro anticancer activity of a compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
Conclusion
The reproducibility of experimental findings is a cornerstone of scientific advancement. For researchers utilizing this compound, adherence to standardized synthesis and experimental protocols is critical. This guide provides a framework for comparing this compound to its alternatives and for designing experiments that yield reliable and reproducible data. By carefully controlling variables and thoroughly documenting methodologies, the scientific community can build upon a solid foundation of consistent and trustworthy results.
References
- 1. Buy this compound | 19314-16-0 [smolecule.com]
- 2. This compound | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chloro-N-(4-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 3008381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
Comparative docking scores of 3-chloro-N-(4-chlorophenyl)propanamide derivatives.
Comparative Analysis of Docking Scores for Propanamide and Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking scores for various derivatives of propanamide and chloroacetamide, focusing on their potential as antimicrobial agents. Due to the limited availability of specific data on 3-chloro-N-(4-chlorophenyl)propanamide, this comparison extends to structurally related compounds to offer insights into their binding affinities with relevant biological targets.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking scores of selected chloroacetamide and propanamide derivatives against key bacterial protein targets. It is important to note that docking scores can vary based on the software, force fields, and specific protocols used in each study. Therefore, a direct comparison of scores across different studies should be interpreted with caution.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 2-Chloro-N-(2-nitrophenyl)acetamide | DNA Gyrase | - | [1] |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | DNA Gyrase | - | [1] |
| Thiazolyl-2-chloroacetamide derivatives (4a, 4f, 4g, 4j) | GlcN-6-P synthase | Not specified, but noted as good inhibitors | [2] |
| Thiazolyl-2-chloroacetamide derivatives (4f, 4j) | GlcN-6-P synthase | Not specified, but noted as good inhibitors | [2] |
| N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide (8l) | α-glucosidase | -9.70 | [3] |
| N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamide (8s) | α-glucosidase | -9.90 | [3] |
| Indole derivative (9) | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | [4] |
| N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6f) | Mtb MurB (5JZX) | -10.98 | [5] |
| N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6b) | Mtb MurB (5JZX) | -10.52 | [5] |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for molecular docking using AutoDock Vina, a widely used open-source program for computational docking.[6][7] This protocol outlines the key steps from preparing the molecules to analyzing the results.
1. Preparation of the Receptor (Protein)
-
Obtain Protein Structure: The 3D structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands or ions that are not relevant to the study.[7]
-
Adding polar hydrogen atoms, which are crucial for forming hydrogen bonds.
-
Assigning partial charges (e.g., Kollman charges) to the protein atoms.
-
-
File Format Conversion: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (Small Molecule)
-
Obtain Ligand Structure: The 3D structure of the ligand (e.g., a propanamide derivative) can be obtained from databases like PubChem or sketched using chemical drawing software.
-
Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligand is also converted to the PDBQT file format.
3. Grid Box Definition
-
A 3D grid box is defined to specify the search space for the docking simulation on the receptor.[8]
-
The size and center of the grid box are chosen to encompass the active site or binding pocket of the protein.[8]
4. Running the Docking Simulation
-
Configuration File: A configuration file is created that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other parameters like the exhaustiveness of the search.
-
Execution: AutoDock Vina is run from the command line, using the configuration file as input. The program will then explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
5. Analysis of Results
-
Binding Affinity: The output file provides the binding affinities (docking scores) in kcal/mol for the top-ranked binding poses. More negative scores indicate stronger predicted binding.
-
Visualization: The predicted binding poses of the ligand within the protein's active site are visualized using molecular graphics software like PyMOL or Discovery Studio.[9] This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[9]
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ddtjournal.net [ddtjournal.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking of Selected Compounds Against Cellular Components of Bacteria | Texila Journal [texilajournal.com]
- 7. Antibacterial and Antioxidant Activities, in silico Molecular Docking, ADMET and DFT Analysis of Compounds from Roots of Cyphostemma cyphopetalum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-chloro-N-(4-chlorophenyl)propanamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-N-(4-chlorophenyl)propanamide, a compound requiring careful management due to its toxic properties.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In the event of accidental contact or spillage, consult the material's Safety Data Sheet (SDS) for specific first-aid measures.
Hazard and Disposal Information Summary
The following table summarizes the key hazard classification and disposal requirements for this compound.
| Parameter | Information | Source |
| Primary Hazard | Toxic if swallowed. | Sigma-Aldrich SDS |
| Disposal Requirement | Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich SDS |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Procedures |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | General Laboratory Procedures |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Any unused this compound, contaminated materials (e.g., weighing boats, pipette tips), or spill cleanup debris must be treated as hazardous waste.
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions. Store separately from acids, bases, and oxidizers.
Step 2: Proper Containerization
-
Use a Compatible Container: Collect the waste in a chemically resistant container with a secure, leak-proof lid. The original product container, if in good condition, is an excellent option.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding more waste.
Step 3: Labeling
-
Affix a Hazardous Waste Label: Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.
-
Complete Information: The label must include the full chemical name, "this compound," and a clear indication of the contents' hazards (e.g., "Toxic"). List all constituents if it is a mixed waste stream.
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.
Step 6: Disposal of Empty Containers
-
Rinsing Procedure: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Rinsate as Hazardous Waste: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After thorough rinsing and air-drying, deface or remove the original label. The clean container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling 3-chloro-N-(4-chlorophenyl)propanamide
For Research Use Only. Not intended for diagnostic or therapeutic use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-chloro-N-(4-chlorophenyl)propanamide (CAS RN: 19314-16-0). It offers a step-by-step operational plan, including personal protective equipment (PPE) selection, handling procedures, and disposal protocols to ensure a safe laboratory environment. Given the limited specific toxicological data, this compound should be handled with the caution afforded to substances of unknown toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Safety glasses must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes. A face shield offers broader protection.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] | Gloves must be inspected before use and should be of a thickness appropriate for the duration of handling.[2] |
| Impervious lab coat or chemical-resistant suit.[1][2] | Provides a barrier against accidental skin contact with the chemical. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher for powders) or a full-face respirator. | To be used in situations where dust or aerosols may be generated, or if handling outside of a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
1. Preparation:
- Ensure an eyewash station and safety shower are readily accessible.
- Designate a specific area within the fume hood for handling.
- Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
- Don all required PPE as specified in the table above.
2. Weighing and Aliquoting:
- Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
- Handle the solid carefully to avoid the formation of dust.[1][3]
- Use non-sparking tools to prevent ignition sources.[3]
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[4]
- Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1][3]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][3]
- Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][3]
- In all cases of exposure, seek immediate medical attention.
4. Spill Management:
- Minor Spill: For a small spill within a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
- Major Spill: In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any excess solid material and contaminated disposables (e.g., weigh boats, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a sealed, labeled container designated for chlorinated organic waste.
-
General Prohibitions: Do not dispose of this chemical down the drain or in the general trash.[3]
-
Regulatory Compliance: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
